Diketone-PEG12-DBCO
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H81N3O17/c1-48(62)46-54(63)17-12-49-10-15-53(16-11-49)60-57(65)20-22-67-24-26-69-28-30-71-32-34-73-36-38-75-40-42-77-44-45-78-43-41-76-39-37-74-35-33-72-31-29-70-27-25-68-23-21-59-56(64)18-19-58(66)61-47-52-8-3-2-6-50(52)13-14-51-7-4-5-9-55(51)61/h2-11,15-16H,12,17-47H2,1H3,(H,59,64)(H,60,65) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUYTQDCDUNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H81N3O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Diketone-PEG12-DBCO for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG12-DBCO is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, chemical biology, and drug development. This reagent incorporates three key chemical motifs: a diketone group, a 12-unit polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique combination of functionalities allows for a two-step sequential or one-pot bioconjugation strategy, enabling the precise linkage of biomolecules.
The DBCO group facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which allows for highly efficient and bioorthogonal ligation to azide-modified molecules in aqueous environments.[1][2] The diketone moiety provides a reactive handle for targeting specific residues on proteins, such as the lysine side chain.[3] The hydrophilic PEG12 spacer enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the labeled species.[4][5]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols, and key applications, with a focus on its use in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Core Principles and Mechanism of Action
The utility of this compound lies in its dual reactivity, enabling the conjugation of two different molecules.
2.1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO moiety is a cyclooctyne that possesses significant ring strain. This inherent strain is the driving force for the [3+2] cycloaddition reaction with an azide-functionalized molecule, forming a stable triazole linkage. A key advantage of SPAAC is that it is a bioorthogonal reaction, meaning it can proceed with high efficiency and specificity within complex biological systems without interfering with native biochemical processes. Furthermore, this reaction does not require a cytotoxic copper(I) catalyst, making it ideal for in vitro and in vivo applications.
2.2 Diketone Reactivity
The diketone functional group can react with primary amines, such as the ε-amino group of lysine residues on proteins, to form a covalent bond. This reaction provides a method for attaching the linker to a protein of interest. While less specific than other bioorthogonal reactions, the reaction conditions can be optimized to favor conjugation at accessible and reactive lysine residues.
Quantitative Data
While specific kinetic and stability data for this compound is not extensively published, the following tables provide representative data for the individual reactive moieties based on existing literature for similar compounds. Researchers should perform their own experiments to determine the precise parameters for their specific application.
Table 1: Representative Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~1092.3 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers with some organic co-solvent | |
| Storage | Store at -20°C, protect from light and moisture |
Table 2: Representative Reaction Parameters for DBCO-Azide SPAAC Reaction
| Parameter | Typical Range | Reference |
| Reactant Molar Ratio (DBCO:Azide) | 1:1 to 1:5 (or 2-4x molar excess of one reactant) | |
| Reaction Time | 1 - 12 hours | |
| Reaction Temperature | 4°C to 37°C | |
| pH Range | 6.0 - 8.5 | |
| Second-Order Rate Constant (k₂) | 10⁻² - 1 M⁻¹s⁻¹ (highly dependent on specific DBCO and azide) | General Knowledge |
Table 3: Representative Stability of PEGylated Proteins
| Condition | Observation | Reference |
| Thermal Stability | Increased resistance to thermal denaturation compared to non-PEGylated protein. | |
| Proteolytic Stability | Enhanced resistance to proteolytic degradation. | |
| Storage Stability (4°C) | Retained a higher percentage of activity over several weeks compared to non-PEGylated protein. | |
| In vivo half-life | Generally increased due to larger hydrodynamic volume. |
Experimental Protocols
The following protocols provide a general framework for using this compound in bioconjugation applications. Optimization will be required for specific biomolecules and experimental goals.
4.1 Protocol 1: Two-Step Bioconjugation - Protein Labeling via Diketone and Subsequent SPAAC
This protocol describes the initial labeling of a protein containing accessible lysine residues with this compound, followed by the conjugation to an azide-modified molecule.
Materials:
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Protein of interest (in a suitable amine-free buffer, e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-modified molecule of interest
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
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Purification equipment (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
Step 1: Labeling of Protein with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
To your protein solution (typically 1-5 mg/mL), add a 10-50 fold molar excess of the this compound solution. The optimal molar ratio should be determined empirically. The final concentration of organic solvent should be kept below 10% to minimize protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted this compound using size-exclusion chromatography, dialysis, or spin filtration.
Step 2: SPAAC Reaction with Azide-Modified Molecule
-
To the purified DBCO-labeled protein, add the azide-modified molecule of interest. A 2-10 fold molar excess of the azide-containing molecule is recommended.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.
-
Purify the final bioconjugate to remove any unreacted azide-modified molecule using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).
4.2 Protocol 2: PROTAC Synthesis using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where a target protein binder (containing a lysine) is linked to an azide-modified E3 ligase ligand via the this compound linker.
Materials:
-
Target protein binder with an accessible lysine residue
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)
-
Anhydrous DMF or DMSO
-
Reaction monitoring equipment (LC-MS, HPLC)
-
Purification equipment (preparative HPLC)
Procedure:
-
Conjugation of this compound to the Target Protein Binder: Follow Step 1 of Protocol 4.1 to conjugate the diketone moiety of the linker to the target protein binder.
-
SPAAC Reaction with E3 Ligase Ligand:
-
To the purified DBCO-labeled protein binder, add a 1.2-1.5 molar equivalent of the azide-functionalized E3 ligase ligand.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the PROTAC:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
4.3 Quantification of DBCO Labeling Efficiency
The degree of DBCO labeling on a protein can be estimated spectrophotometrically.
-
Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.
-
Protein Concentration (M) = [A280 - (A309 x CF)] / ε_protein
-
Where CF is the correction factor (A280/A309) for the DBCO linker, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the molar concentration of the DBCO group.
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DBCO Concentration (M) = A309 / ε_DBCO
-
The molar extinction coefficient of DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹.
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-
The degree of labeling is the molar ratio of DBCO to protein.
Visualizations
5.1 Experimental Workflow for Two-Step Bioconjugation
Caption: Workflow for two-step bioconjugation using this compound.
5.2 Logical Relationship in PROTAC Formation
Caption: Logical components for the synthesis of a PROTAC.
Conclusion
This compound is a versatile and powerful tool for creating complex bioconjugates. Its bifunctional nature, combined with the bioorthogonality of the SPAAC reaction and the beneficial properties of the PEG spacer, makes it an attractive reagent for a wide range of applications in research and drug development. The protocols and data presented in this guide offer a starting point for researchers to incorporate this valuable crosslinker into their workflows. As with any bioconjugation strategy, empirical optimization of reaction conditions is crucial for achieving the desired outcome.
References
Chemical properties of Diketone-PEG12-DBCO
An In-depth Technical Guide to the Chemical Properties and Applications of Diketone-PEG12-DBCO
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, reactivity, and handling of this compound. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Core Chemical Properties
This compound is a molecule composed of three key functional components: a diketone group, a polyethylene glycol (PEG) spacer of 12 ethylene glycol units, and a dibenzocyclooctyne (DBCO) group. This unique combination of functionalities allows for a two-step sequential or orthogonal bioconjugation strategy. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a beneficial property when working with biological systems.[1][2][3]
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₈H₈₁N₃O₁₇ | [1] |
| Molecular Weight | 1092.3 g/mol | [1] |
| Purity | Typically ≥95% or 98% | |
| Appearance | White to off-white solid | Generic observation |
| Storage Conditions | -20°C, protect from light and moisture | |
| Shipping Conditions | Ambient temperature |
Table 2: Solubility and Stability Profile
| Solvent | Solubility | Notes | Source |
| DMSO, DMF, Dichloromethane | Soluble | The DBCO-PEG12-NHS ester, a similar compound, is soluble in DMSO at 80 mg/mL. | Generic observation for similar compounds |
| Aqueous Buffers | Limited | The PEG spacer increases aqueous solubility, but the hydrophobic DBCO and diketone moieties limit it. The DBCO-PEG4-Maleimide is soluble up to 6.6 mM in aqueous buffers. | |
| pH Stability | Stable at neutral pH (6.0-8.0) | Avoid strongly acidic or basic conditions to prevent degradation of the DBCO and diketone groups. | Generic chemical knowledge |
| Temperature Stability | Stable at room temperature for short periods. For long-term storage, -20°C is recommended. Reactions are typically performed between 4°C and 37°C. | ||
| Reactivity Stability of DBCO | Loses approximately 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C. Avoid azide- and thiol-containing buffers for long-term storage. |
Reactivity and Bioconjugation
The power of this compound lies in its dual reactivity, enabling the conjugation of two different molecules.
DBCO Group: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds readily at physiological conditions without the need for a toxic copper catalyst. The reaction forms a stable triazole linkage.
Diagram 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.
Diketone Group: Reactivity with Primary Amines
The diketone group can react with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable conjugate. This reaction is particularly useful for targeting specific lysine residues, potentially within the active site of catalytic antibodies. The reaction of α-dicarbonyls with lysine can lead to the formation of various products, including imidazolium crosslinks.
Diagram 2: Reaction of Diketone with a Lysine Residue.
Experimental Protocols
The following are generalized protocols. Optimal conditions may vary depending on the specific molecules being conjugated.
General Protocol for DBCO-Azide Conjugation
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Preparation of Reactants:
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Dissolve the azide-containing molecule in a suitable reaction buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
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Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-50 mM).
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Conjugation Reaction:
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Add the this compound stock solution to the azide-containing solution. A molar excess of 1.5 to 10-fold of the DBCO reagent is often used to drive the reaction to completion.
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The final concentration of the organic solvent (e.g., DMSO) should be kept below 10-15% to avoid protein precipitation.
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Incubate the reaction mixture at room temperature for 4-17 hours or at 4°C for 12-24 hours. The reaction can be performed at temperatures up to 37°C to increase the reaction rate.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the nature of the conjugate.
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General Protocol for Diketone-Lysine Conjugation
-
Preparation of Reactants:
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Dissolve the protein containing accessible lysine residues in an amine-free buffer at a pH between 7 and 9 (e.g., PBS, borate buffer).
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of the diketone reagent to the protein will need to be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with the excess diketone reagent.
-
Purify the conjugate using methods similar to those described for the DBCO-azide conjugation to remove unreacted reagents and byproducts.
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Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for a two-step conjugation using this compound.
Diagram 3: Two-step bioconjugation workflow using this compound.
Applications
This compound is a versatile linker with numerous applications in drug development and research:
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PROTACs: It can be used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): The diketone group can be used to attach the linker to a lysine residue on an antibody, while the DBCO group can be used to attach a cytotoxic drug via a corresponding azide.
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Targeted Drug Delivery: The DBCO group can be conjugated to a targeting moiety (e.g., antibody, peptide), and the diketone can be used to attach a therapeutic agent.
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Biomolecule Labeling and Imaging: This linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins or other biomolecules for imaging and detection purposes.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables efficient and specific bioconjugation through two distinct chemical handles. Its hydrophilic PEG spacer improves solubility, while the bioorthogonal nature of the DBCO group allows for reactions in complex biological media. This technical guide provides a foundation for researchers to effectively utilize this compound in their drug development and research endeavors. As with any chemical reagent, careful optimization of reaction conditions is crucial for achieving the desired outcome.
References
The Strategic Application of Diketone-PEG12-DBCO in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design of the linker connecting the target protein binder and the E3 ligase ligand is paramount to the success of a PROTAC. This technical guide provides an in-depth exploration of the Diketone-PEG12-DBCO linker, a sophisticated chemical tool for the construction of novel PROTACs. We will dissect the unique functionalities of its three core components—the lysine-reactive diketone, the solubility-enhancing PEG12 spacer, and the bioorthogonal DBCO handle—and provide a framework for its application in PROTAC development, including generalized experimental protocols and data interpretation.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism of action allows for the degradation of proteins previously considered "undruggable" and offers potential advantages over traditional small-molecule inhibitors.[1]
The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2]
The this compound Linker: A Trifunctional Scaffold
The this compound linker is a powerful tool for PROTAC synthesis, offering a unique combination of reactivity, biocompatibility, and synthetic versatility.
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Diketone Moiety: This functional group serves as a warhead for covalent and irreversible engagement of lysine residues on the target protein. The reaction between a 1,3-diketone and the primary amine of a lysine side chain can form a stable enamine or, under certain conditions, can lead to more complex cyclization products, effectively tethering the PROTAC to its target. This covalent binding can enhance potency and prolong the duration of action.
-
PEG12 Spacer: The polyethylene glycol (PEG) component, consisting of 12 ethylene glycol units, is a hydrophilic spacer. Its inclusion in the linker significantly enhances the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[2] Improved solubility can lead to better pharmacokinetic properties and cellular permeability.
-
DBCO (Dibenzocyclooctyne) Group: DBCO is a strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is extremely efficient and can be performed under mild, biocompatible conditions, making it ideal for the modular synthesis of PROTACs. It allows for the straightforward attachment of an azide-modified E3 ligase ligand to the linker.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC development with the this compound linker.
Quantitative Data Summary
As no specific PROTAC utilizing the this compound linker has been reported in the literature, the following table presents hypothetical, yet realistic, quantitative data for a series of PROTACs with varying linker lengths to illustrate the importance of this parameter. These values are typical for potent PROTACs.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Target Protein |
| Hypothetical-1 | Diketone-PEG8-DBCO | 50 | 90 | HEK293 | Target X |
| Hypothetical-2 | This compound | 15 | 95 | HEK293 | Target X |
| Hypothetical-3 | Diketone-PEG16-DBCO | 85 | 80 | HEK293 | Target X |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using the this compound linker. These should be adapted and optimized for specific target proteins and E3 ligases.
PROTAC Synthesis: A Modular Approach
Step 1: Synthesis of Azide-Modified E3 Ligase Ligand An appropriate E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) is functionalized with an azide group at a position that does not interfere with its binding to the E3 ligase. This can be achieved through standard organic synthesis methods.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the azide-modified E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as DMSO or a mixture of DMSO and water.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the product, a Diketone-PEG12-E3 ligase ligand intermediate, can be purified by reverse-phase HPLC.
Step 3: Conjugation to the Protein of Interest (POI) Binder (Diketone-Lysine Reaction)
-
Dissolve the POI binder, which should contain an accessible lysine residue, in an appropriate buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0).
-
Add the Diketone-PEG12-E3 ligase ligand intermediate (1.5-3.0 equivalents) to the solution of the POI binder.
-
Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.
-
The final PROTAC conjugate can be purified using size-exclusion chromatography or dialysis to remove unreacted linker-ligand intermediate.
Evaluation of PROTAC-Mediated Protein Degradation
Western Blotting Protocol
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Conclusion
The this compound linker represents a sophisticated and highly versatile tool for the development of novel PROTACs. Its unique trifunctional nature allows for a modular and efficient synthetic strategy, combining the benefits of covalent targeting, enhanced solubility, and bioorthogonal conjugation. While specific examples of its application are yet to be detailed in the literature, the principles outlined in this guide provide a solid foundation for researchers to leverage this promising technology in their drug discovery efforts. The continued exploration of innovative linker designs, such as this one, will undoubtedly expand the reach and therapeutic potential of targeted protein degradation.
References
An In-Depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry, focusing on the use of Dibenzocyclooctyne (DBCO) linkers for the precise and efficient conjugation of biomolecules. It delves into the core principles, provides detailed experimental protocols, presents quantitative data for reaction optimization, and visualizes key processes for enhanced understanding.
Core Principles of DBCO-Azide Click Chemistry
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] The reaction's power lies in the high ring strain of the cyclooctyne ring within the DBCO molecule.[3] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule.[1][3] This allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, a major advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The DBCO and azide functional groups are bioorthogonal, meaning they are abiotic and do not react with or interfere with naturally occurring functional groups found in biological systems. This ensures high specificity and minimizes side reactions. The resulting product of the SPAAC reaction is a stable triazole linkage, ensuring the integrity of the final conjugate.
Key Features and Advantages:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo applications and use with live cells.
-
High Efficiency: The reaction is characterized by fast kinetics and high, often quantitative, yields.
-
Mild Reaction Conditions: Efficient conjugation occurs in aqueous buffers at ambient temperatures.
-
Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other, even in complex biological media, ensuring precise conjugation.
-
Stability: Both the DBCO and azide moieties, as well as the resulting triazole linkage, are stable for long-term applications.
The mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (DBCO) to form the stable triazole.
Applications in Research and Drug Development
The robustness and biocompatibility of DBCO-azide chemistry have made it an invaluable tool in various fields:
-
Bioconjugation: It is widely used for labeling and tracking biomolecules such as proteins, nucleic acids, and lipids in living cells and organisms.
-
Drug Delivery: DBCO linkers are instrumental in creating targeted drug delivery systems. For instance, therapeutic agents can be conjugated to DBCO-functionalized nanoparticles for selective delivery to azide-modified cancer cells, enhancing efficacy and reducing side effects.
-
Antibody-Drug Conjugates (ADCs): This chemistry is increasingly used for the development of ADCs, which consist of a monoclonal antibody linked to a potent cytotoxic drug. DBCO linkers enable the precise attachment of drugs to antibodies, leading to more homogeneous and effective cancer therapeutics.
-
Biological Imaging: The ability to attach fluorescent dyes to biomolecules via DBCO linkers facilitates advanced imaging applications within living organisms.
Quantitative Data for Reaction Optimization
The efficiency of the SPAAC reaction is influenced by factors such as the specific reagents, solvent, and temperature. The following table summarizes key quantitative data to guide experimental design and optimization.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.1 - 0.24 M⁻¹s⁻¹ | Varies with DBCO derivative and solvent (e.g., CH₃CN:H₂O) | |
| Reaction Time | 2 - 12 hours | Typically at room temperature or 4°C | |
| Overnight (10-12 hours) | Recommended for antibody-oligonucleotide conjugation at 4°C | ||
| Molar Excess of DBCO Reagent | 5-10 fold | For optimal antibody activation with DBCO-NHS ester | |
| 20-30 fold | A commonly used range for antibody activation | ||
| Molar Excess of Azide Reagent | 1.5 - 10 fold | For reaction with DBCO-functionalized protein/antibody | |
| 2-4 fold | A commonly cited range for antibody-oligo conjugation | ||
| UV-Vis Absorbance Maximum for DBCO | ~309-310 nm | Useful for monitoring reaction progress and determining the degree of labeling | |
| Reaction Yield | >90% | Often quantitative or near-quantitative |
Detailed Experimental Protocols
This section provides a detailed, two-part protocol for a common application: the labeling of an antibody with a DBCO-NHS ester and subsequent conjugation to an azide-modified molecule.
Part 1: Activation of Antibody with DBCO-NHS Ester
This procedure describes the labeling of primary amine groups (e.g., lysine residues) on an antibody with a DBCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines like Tris or glycine must be avoided.
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting column, spin filtration, or dialysis)
Protocol:
-
Prepare the Antibody Solution: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and hydrolyze over time.
-
Conjugation Reaction: Add a 5- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching solution, such as Tris, to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~310 nm (for DBCO).
Part 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody from Part 1.
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, small molecule drug).
-
Reaction Buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide , as it will react with the DBCO group.
Protocol:
-
Reaction Setup: In a reaction tube, combine the DBCO-labeled antibody with the azide-functionalized molecule. A 1.5- to 10-fold molar excess of the azide-reagent is typically recommended.
-
Incubation: Incubate the reaction mixture. Common conditions are 4-12 hours at room temperature or overnight at 4°C. For sensitive molecules, incubation should be protected from light.
-
Purification: Purify the final antibody conjugate to remove any unreacted azide-molecule. The method will depend on the properties of the conjugate and reactants (e.g., size-exclusion chromatography (SEC), HPLC, or dialysis).
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer. Note that while stable, the DBCO group can lose reactivity over extended storage (e.g., several weeks at -20°C).
Signaling Pathways and Logical Relationships in ADC Development
The application of DBCO linkers is critical in the rational design of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the logical relationship and mechanism of action for an ADC synthesized using copper-free click chemistry.
This pathway highlights how a DBCO linker, as part of a more complex linker system (e.g., with a cleavable dipeptide like Val-Cit), facilitates the construction of an ADC. The ADC targets a cancer cell, is internalized, and releases its cytotoxic payload within the lysosome, leading to targeted cell death. This precise control over drug delivery is a testament to the power of modern bioconjugation techniques enabled by copper-free click chemistry.
References
The Maillard Reaction's Shadow: An In-Depth Technical Guide to the Reaction of Diketones with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
The non-enzymatic reaction between dicarbonyl compounds, or diketones, and the ε-amino group of lysine residues in proteins is a cornerstone of the Maillard reaction, a process colloquially known as browning. While essential in food chemistry, this reaction has profound implications in biological systems, contributing to aging, the pathogenesis of various diseases, and influencing the efficacy and safety of therapeutic proteins. This technical guide provides a comprehensive overview of the core chemistry, methodologies for investigation, and the biological consequences of this critical post-translational modification.
The Core Chemistry: Mechanisms of Adduct Formation
The reaction between a diketone and a lysine residue is a complex cascade of chemical events, primarily initiated by the nucleophilic attack of the lysine's primary amine on one of the carbonyl carbons of the diketone. The most studied diketones in a biological context are α-dicarbonyls such as glyoxal (GO) and methylglyoxal (MGO), which are endogenous metabolites.
The initial reaction forms a reversible Schiff base, which can then undergo a series of rearrangements, cyclizations, and further reactions to generate a diverse array of stable adducts known as Advanced Glycation End-products (AGEs).
Key reaction pathways and major products include:
-
Formation of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL): These are among the most well-characterized AGEs. CML is primarily formed from the reaction with glyoxal, while CEL is the major product from methylglyoxal. The formation involves the initial Schiff base, which can undergo an Amadori rearrangement followed by oxidative cleavage.
-
Formation of Crosslinking Adducts: Diketones can react with two lysine residues, leading to the formation of protein crosslinks. Notable examples include:
-
Glyoxal-lysine dimer (GOLD): An imidazolium crosslink derived from the reaction of two lysine residues with one molecule of glyoxal.
-
Methylglyoxal-lysine dimer (MOLD): A similar imidazolium crosslink formed from methylglyoxal.
-
-
Formation of other adducts: A variety of other adducts can be formed, including hydroimidazolones from the reaction with methylglyoxal.
The specific products formed are dependent on several factors, including the nature of the diketone, the local protein environment, pH, and the presence of oxidizing agents.
Quantitative Analysis of Diketone-Lysine Reactions
Understanding the kinetics and thermodynamics of these reactions is crucial for predicting protein stability and understanding disease progression. The following tables summarize key quantitative data from the literature.
| Diketone | Lysine Derivative | Product | Reaction Conditions | Yield/Rate | Reference |
| Glyoxal | Free L-lysine | CML | 37 °C, pH 7.4, 240 min | 0.7% | [1][2] |
| Glyoxal | Free L-lysine | CML | 80 °C, pH 7.4, 240 min | 6% | [1][2] |
| Methylglyoxal | Free L-lysine | CEL | 37 °C, pH 7.4, 240 min | 0.1% | [1] |
| Methylglyoxal | Free L-lysine | CEL | 80 °C, pH 7.4, 240 min | 0.6% | |
| Methylglyoxal | dGuo and AcLys | Cross-link | pH 7.4, 37 °C, equimolar | 1.1% | |
| Methylglyoxal | dGuo and AcLys | Cross-link | pH 9.0, 37 °C | 0.3% |
Table 1: Reaction Yields of CML and CEL from Diketones and Lysine.
| Parameter | Condition | Observation | Reference |
| Temperature | Increased from 37 °C to 80 °C | Formation of CML and CEL significantly increased. | |
| pH | Increased pH | Increased rate of reaction between diketones and arginine (and likely lysine). | |
| Reactant Concentration | MGO in excess | Lower yield of dGuo-lysine cross-link. | |
| Reactant Concentration | MGO as limiting reagent | Significantly higher yield of dGuo-lysine cross-link. |
Table 2: Factors Influencing Diketone-Lysine Reactions.
Experimental Protocols
Investigating the reaction of diketones with lysine residues requires a combination of in vitro glycation models and sophisticated analytical techniques.
In Vitro Glycation of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes a general method for the in vitro glycation of a model protein with a diketone like glyoxal or methylglyoxal.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glyoxal (GO) or Methylglyoxal (MGO) solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dialysis tubing (e.g., 3 kDa MWCO)
-
Spectrophotometer
-
Reagents for protein quantification (e.g., BCA assay kit)
Procedure:
-
Preparation of Reaction Mixture: Dissolve BSA in phosphate buffer to a final concentration of 5-10 mg/mL. Add the diketone (GO or MGO) to the desired final concentration (e.g., 1-50 mM). A control sample without the diketone should be prepared in parallel.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37 °C or 98 °C for accelerated studies) for a defined period, ranging from hours to several days or weeks. The incubation can be performed with gentle shaking.
-
Termination of Reaction and Removal of Excess Reagents: To stop the reaction, the samples are typically dialyzed extensively against phosphate buffer at 4 °C. This step is crucial to remove unreacted diketones and other small molecule byproducts.
-
Characterization of Glycated BSA: The extent of glycation can be assessed using several methods:
-
Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
SDS-PAGE: Analyze changes in the molecular weight of BSA, such as the formation of cross-linked aggregates.
-
Mass Spectrometry: For detailed analysis of modification sites and adduct types (see Protocol 3.2).
-
Quantification of Free Amino Groups: Use a reagent like o-phthalaldehyde (OPA) to determine the percentage of modified lysine residues.
-
Quantification of Lysine-Diketone Adducts by HPLC-MS/MS
This protocol outlines the general workflow for the identification and quantification of specific lysine-diketone adducts in a protein sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Glycated protein sample (from Protocol 3.1 or a biological sample)
-
Protease (e.g., trypsin)
-
Urea and Dithiothreitol (DTT) for denaturation and reduction
-
Iodoacetamide (IAA) for alkylation
-
Formic acid and acetonitrile for LC-MS mobile phases
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing urea (e.g., 8 M).
-
Reduce disulfide bonds by adding DTT and incubating at an elevated temperature (e.g., 60 °C).
-
Alkylate free cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to allow for enzymatic activity.
-
Add a protease, such as trypsin, and incubate overnight at 37 °C to digest the protein into peptides.
-
-
Sample Cleanup:
-
Acidify the peptide digest with formic acid.
-
Desalt and concentrate the peptides using an SPE cartridge. Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system. Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database using software like MaxQuant or Proteome Discoverer.
-
The search parameters should include the expected mass shifts for the specific diketone-lysine adducts (e.g., +58.0055 Da for CML).
-
Quantification can be performed using label-free methods or by incorporating stable isotope-labeled standards.
-
Visualizing the Impact: Signaling Pathways and Workflows
The formation of AGEs has significant biological consequences, primarily through their interaction with the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.
Reaction Mechanism of Diketone with Lysine
Caption: Generalized reaction scheme of a diketone with lysine residues.
Experimental Workflow for AGE Analysis
Caption: A typical experimental workflow for the analysis of diketone-lysine adducts.
AGE-RAGE Signaling Pathway
References
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the formation of a stable triazole linkage between an azide and a strained alkyne without the need for a cytotoxic copper catalyst.[1][2][3] This unique feature allows for the precise and efficient labeling and conjugation of biomolecules in their native environment, including within living cells and organisms.[][5] This technical guide provides an in-depth overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and its applications in drug development.
Core Principles and Mechanism
At its heart, SPAAC is a type of [3+2] cycloaddition reaction between a 1,3-dipole (an azide) and a dipolarophile (a strained alkyne, typically a cyclooctyne). The driving force of the reaction is the significant ring strain of the cyclooctyne, which is released upon the formation of the more stable, bicyclic triazole product. This inherent reactivity obviates the need for the copper(I) catalyst used in the classical "click" chemistry reaction (CuAAC), thereby overcoming the issue of cellular toxicity associated with copper.
The reaction is highly selective, as both the azide and the strained alkyne functional groups are bioorthogonal, meaning they are largely inert to the vast array of functional groups present in biological systems. This ensures that the ligation occurs specifically between the desired partners, enabling clean and efficient bioconjugation.
Key Components: Strained Alkynes and Azides
The kinetics of the SPAAC reaction are critically dependent on the structure of the cyclooctyne. Over the years, a variety of cyclooctynes have been developed, each with unique reactivity, stability, and steric properties. The choice of cyclooctyne is a crucial consideration for any experiment and is often a trade-off between reaction speed and stability.
Cyclooctynes: A Comparative Overview
The reactivity of different cyclooctynes is typically compared by their second-order rate constants (k₂) for the reaction with a model azide, such as benzyl azide. A higher k₂ value indicates a faster reaction.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | High reactivity, widely used for bioconjugation. |
| Dibenzoannulated cyclooctyne | DIBO | 0.17 | Good balance of reactivity and stability. |
| Bicyclo[6.1.0]nonyne | BCN | 0.14 | Small, simple structure with good reactivity. |
| Difluorinated Cyclooctyne | DIFO | 0.076 - 0.2 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Biarylazacyclooctynone | BARAC | > 1.0 | One of the most reactive cyclooctynes developed. |
| Azacyclooctyne | ADIBO | ~1.0 | High reactivity. |
| Monofluorinated cyclooctyne | MOFO | 4.3 x 10⁻³ | Moderately reactive. |
| Octyne | OCT | 2.4 x 10⁻³ | First generation cyclooctyne with lower reactivity. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Azides
The azide partner in the SPAAC reaction is typically a small, stable functional group that can be readily introduced into biomolecules through metabolic labeling or chemical synthesis. The electronic nature of the azide can also influence the reaction rate, though generally to a lesser extent than the structure of the cyclooctyne.
Experimental Protocols
This section provides a generalized protocol for a typical SPAAC-mediated bioconjugation experiment, such as the labeling of a protein with a fluorescent dye.
Materials
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester for labeling primary amines, or a DBCO-fluorophore)
-
Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide, DMSO) for dissolving the cyclooctyne reagent
-
Purification tools (e.g., size-exclusion chromatography column, dialysis cassette)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
General Protocol for Protein Labeling
-
Preparation of Reagents:
-
Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of the cyclooctyne reagent in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
-
Conjugation Reaction:
-
Add a molar excess of the cyclooctyne solution to the protein solution. A 5- to 20-fold molar excess of the cyclooctyne reagent over the protein is a common starting point.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time will depend on the specific reactants and their concentrations.
-
-
Purification:
-
Remove the unreacted cyclooctyne reagent and any byproducts from the conjugated protein. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling.
-
UV-Vis Spectroscopy: Can be used to estimate the degree of labeling if the cyclooctyne reagent contains a chromophore.
-
SDS-PAGE: A shift in the molecular weight of the protein or the appearance of a fluorescent band (if a fluorescent dye was used) can confirm conjugation.
-
Mass Spectrometry: Provides a precise measurement of the mass of the conjugated protein, allowing for the determination of the number of attached labels.
-
Applications in Drug Development
The mild reaction conditions, high specificity, and biocompatibility of SPAAC have made it an invaluable tool in various stages of drug development.
-
Target Identification and Validation: SPAAC can be used to label and identify the cellular targets of a drug candidate. A drug molecule can be functionalized with an azide, and after administration to cells or an organism, a cyclooctyne-bearing reporter tag can be used to isolate and identify the binding partners.
-
Pharmacokinetic Studies: By attaching imaging agents (e.g., fluorophores, radioisotopes) to drug molecules via SPAAC, their distribution, metabolism, and excretion can be tracked in vivo.
-
Drug Delivery: SPAAC is employed in the construction of sophisticated drug delivery systems. For example, it can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles, enhancing their delivery to specific cells or tissues.
-
Antibody-Drug Conjugates (ADCs): SPAAC provides a precise method for attaching cytotoxic drugs to antibodies, creating ADCs with a well-defined drug-to-antibody ratio. This level of control is crucial for optimizing the efficacy and safety of ADCs.
-
In Situ Drug Synthesis: The concept of "click-to-release" utilizes SPAAC to assemble a prodrug in a specific location, which is then activated to release the active therapeutic agent.
References
The Architect's Blueprint: A Technical Guide to Bifunctional Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this transformative approach lies the bifunctional linker, a molecular scaffold that orchestrates the degradation of specific protein targets. This in-depth technical guide provides a comprehensive overview of the core principles of bifunctional linkers, detailing their mechanism of action, design considerations, and the critical experimental methodologies used to evaluate their efficacy.
The Core Principle: Orchestrating Protein Degradation
Bifunctional linkers are the central component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The mechanism of action is a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.[3]
-
Ubiquitination : This proximity, induced by the linker, allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI.[2]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
-
Recycling : The PROTAC molecule is then released and can engage another POI and E3 ligase, initiating another cycle of degradation.
This catalytic nature allows for potent degradation of target proteins at sub-stoichiometric concentrations.
References
An In-Depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, enabling the covalent linkage of two distinct functional groups on biomolecules.[1][2] This characteristic allows for controlled, stepwise conjugation, which minimizes the formation of unwanted homopolymers and self-conjugates that can occur with homobifunctional crosslinkers (reagents with two identical reactive groups).[3][4] The ability to selectively link different molecules with precision has made heterobifunctional crosslinkers indispensable tools in a wide range of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs) for targeted therapies, and the development of diagnostic assays.[5]
The general structure of a heterobifunctional crosslinker consists of two reactive moieties separated by a spacer arm. The choice of reactive groups dictates which functional groups on the target biomolecules will be linked, while the length and composition of the spacer arm can influence the stability, solubility, and steric accessibility of the final conjugate.
Core Concepts of Heterobifunctional Crosslinking
The primary advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process. This is typically achieved by selecting a crosslinker with one reactive group that is more stable than the other, allowing for the sequential activation and conjugation of two different molecules.
A common strategy involves an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, and a sulfhydryl-reactive group, like a maleimide. The NHS ester, being less stable in aqueous solutions, is reacted first with a primary amine on the first biomolecule. After removing the excess unreacted crosslinker, the second biomolecule, which contains a sulfhydryl group, is added to react with the maleimide group, forming a stable conjugate. This controlled approach leads to a more homogenous product with a higher yield of the desired conjugate.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the specific functional groups their reactive ends target. This allows for tailored conjugation strategies depending on the available reactive sites on the biomolecules of interest.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most widely used class of heterobifunctional crosslinkers. One end features an amine-reactive group, such as an NHS ester, which targets primary amines found on lysine residues and the N-terminus of proteins. The other end has a sulfhydryl-reactive group, like a maleimide or a pyridyl disulfide, which specifically reacts with cysteine residues.
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
These crosslinkers contain a carbonyl-reactive group (e.g., hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate portion can be oxidized to create aldehyde groups, to proteins containing cysteine residues.
Amine-Reactive and Photoreactive Crosslinkers
This class combines an amine-reactive group with a photoreactive group (e.g., aryl azide or diazirine). The amine-reactive end allows for specific attachment to a biomolecule. The photoreactive end remains inert until activated by UV light, at which point it non-selectively reacts with nearby molecules, making these linkers ideal for capturing transient interactions.
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables provide quantitative data for some commonly used heterobifunctional crosslinkers to aid in this selection process.
| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Water Soluble |
| SMCC | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No |
| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes |
| GMBS | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 7.4 | No |
| BMPS | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 6.9 | No |
| EMCS | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | No |
| LC-SPDP | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | No |
| SM(PEG)n | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 17.6 - 95.2 | Yes |
Reaction Conditions for Common Reactive Groups
| Reactive Group | Target Functional Group | Optimal pH Range |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 |
| Pyridyldithiol | Sulfhydryl (-SH) | ~7.5 |
| Hydrazide | Carbonyl (-CHO) | 4.5 - 6.0 |
| Aryl Azide (Photoreactive) | C-H and N-H bonds | N/A (UV light activation) |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol details the conjugation of a sulfhydryl-containing drug to an antibody using the heterobifunctional crosslinker SMCC.
Materials:
-
Antibody solution (in PBS, pH 7.2-8.0)
-
SMCC (dissolved in DMSO or DMF)
-
Sulfhydryl-containing drug
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)
-
Quenching Buffer (e.g., Tris or glycine buffer)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Modification with SMCC:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of SMCC solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.
-
-
Conjugation with Sulfhydryl-Containing Drug:
-
Immediately add a 1.5- to 5-fold molar excess of the sulfhydryl-containing drug to the purified maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation, add a small molecule containing a sulfhydryl group (e.g., cysteine) to react with any remaining maleimide groups.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC from unreacted drug and byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Protein-Protein Interaction Study using a Photoreactive Crosslinker
This protocol outlines a general procedure for capturing protein-protein interactions in living cells using a heterobifunctional crosslinker with an amine-reactive group and a photoreactive group.
Materials:
-
Cultured cells
-
Heterobifunctional photoreactive crosslinker (e.g., NHS-ester-diazirine)
-
Cell lysis buffer
-
UV lamp (e.g., 365 nm)
-
Immunoprecipitation reagents (antibody specific to the protein of interest, beads)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Labeling with the Crosslinker:
-
Incubate the cultured cells with the photoreactive crosslinker to allow for cell uptake and reaction of the NHS ester with intracellular proteins.
-
-
Photo-Crosslinking:
-
Expose the cells to UV light for a short duration to activate the photoreactive group, inducing crosslinking between interacting proteins.
-
-
Cell Lysis:
-
Lyse the cells to release the crosslinked protein complexes.
-
-
Immunoprecipitation:
-
Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.
-
-
Analysis:
-
Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.
-
Visualizations of Workflows and Pathways
Two-Step Conjugation Workflow
Caption: A generalized workflow for a two-step protein conjugation using a heterobifunctional crosslinker.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: A simplified workflow for the synthesis of an antibody-drug conjugate (ADC).
Probing a Signaling Pathway Interaction
Caption: A diagram illustrating the use of a crosslinker to study GPCR-Arrestin interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Diketone-PEG12-DBCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diketone-PEG12-DBCO is a versatile, heterobifunctional linker used in bioconjugation. It features two distinct reactive groups at opposite ends of a hydrophilic 12-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation strategy, making it a valuable tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, or for attaching probes to proteins.[1][2][3]
The key functionalities are:
-
Dibenzocyclooctyne (DBCO): This group enables highly efficient and bioorthogonal labeling of azide-modified molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[4][5] This reaction is rapid, specific, and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples.
-
1,3-Diketone: This moiety can be used for the specific modification of arginine residues under alkaline conditions. This reaction is less common and requires more stringent conditions than the SPAAC reaction.
-
PEG12 Spacer: The hydrophilic PEG spacer enhances the solubility of the reagent and the final protein conjugate in aqueous buffers, helping to prevent aggregation.
This document provides detailed protocols for two primary labeling strategies using this compound:
-
Protocol 1: Labeling of Azide-Modified Proteins via SPAAC (Recommended Method).
-
Protocol 2: Labeling of Native Proteins via Arginine Residue Modification.
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol is the most common and recommended method due to its high efficiency, specificity, and mild reaction conditions. It involves the reaction of the DBCO group on the linker with a protein that has been pre-functionalized with an azide group.
Overview of the Workflow
The process involves two main stages: introducing an azide handle onto the target protein, followed by the click chemistry reaction with this compound.
A. Introducing the Azide Handle
Before using this compound, an azide group must be introduced onto the target protein. This can be achieved through several methods:
-
Metabolic Labeling: For proteins expressed in cell culture, non-natural amino acids or sugars containing azide groups, such as L-azidohomoalanine (L-AHA) or peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), can be incorporated directly into the protein structure during synthesis.
-
Chemical Modification: Use an amine-reactive azide linker, such as Azido-PEG4-NHS Ester, to modify primary amines (lysine residues) on the protein surface.
B. Protocol for SPAAC Reaction
This procedure details the reaction between an azide-modified protein and this compound.
1. Materials Required
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.2-7.4). Note: Avoid buffers containing sodium azide (NaN3).
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system: Spin desalting columns, dialysis cassettes, or size-exclusion chromatography (SEC) system.
2. Reagent Preparation
-
Prepare a stock solution of this compound, typically 10 mM, in anhydrous DMSO or DMF.
-
Equilibrate your azide-modified protein to the desired concentration (typically 1-10 mg/mL) in the reaction buffer.
3. Labeling Reaction
-
Add the calculated amount of this compound stock solution to the azide-modified protein solution. The final concentration of DMSO/DMF should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction mixture. The incubation time and temperature can be optimized, but typical conditions are 2-12 hours at room temperature or overnight at 4°C. Longer incubation times (up to 24 hours) can increase labeling efficiency.
-
After incubation, proceed immediately to the purification step to remove excess, unreacted reagent.
Table 1: Recommended Reaction Parameters for SPAAC
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of DBCO Reagent | 2 to 4-fold over protein | May require optimization depending on the number of azide sites. |
| Reaction Buffer | PBS, pH 7.2 - 7.4 | Must be free of sodium azide. |
| Co-solvent (DMSO/DMF) | < 20% (v/v) | Minimize to maintain protein stability. |
| Incubation Temperature | 4°C to 25°C (Room Temp) | 4°C for sensitive proteins or overnight reactions. |
| Incubation Time | 2 - 24 hours | Optimal time should be determined empirically. |
4. Purification of the Labeled Protein
-
Spin Desalting Columns: Ideal for rapid removal of excess reagent from small sample volumes.
-
Dialysis: Suitable for larger sample volumes but is a slower process.
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the labeled protein from unreacted linker and any protein aggregates.
C. Characterization and Analysis
1. Confirming Conjugation
-
SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled protein can indicate successful conjugation.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass increase, confirming the covalent attachment of the linker.
2. Determining the Degree of Labeling (DOL) The DOL represents the average number of linker molecules conjugated per protein. It can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Molar Extinction Coefficient (ε) of DBCO: ~12,000 M⁻¹cm⁻¹ at 309 nm.
-
Correction Factor (CF) for DBCO at 280 nm: The absorbance of the DBCO group at 280 nm must be subtracted from the total A280 reading. The CF is the ratio A280/A309 for the DBCO reagent alone.
The formula for calculating DOL is: DOL = (A_309 / ε_DBCO) / ( [A_280 - (A_309 * CF)] / ε_protein )
An optimal DOL for antibodies is generally between 2 and 10 to avoid issues like aggregation or loss of function.
Protocol 2: Labeling of Native Proteins via Arginine Residue Modification
This protocol targets the guanidinium group of arginine residues using the diketone functionality of the linker. This method is less common for general protein labeling as it often requires alkaline conditions that can be denaturing to many proteins. Significant optimization may be required.
Overview of the Reaction
The diketone group reacts with the guanidinium side chain of arginine under basic conditions to form a stable heterocyclic adduct.
References
Application Notes and Protocols for Diketone-PEG12-DBCO in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG12-DBCO is a versatile, heterobifunctional linker molecule designed for advanced applications in chemical biology and drug discovery, particularly in the realm of cell-based assays. This linker possesses two distinct reactive moieties separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer. The diketone group can form a covalent bond with lysine residues on a protein of interest, while the dibenzocyclooctyne (DBCO) group allows for copper-free click chemistry, specifically, a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified molecules.[1][2] This dual reactivity enables the precise and efficient conjugation of proteins to other molecules such as fluorescent dyes, biotin, or ligands for E3 ubiquitin ligases, making it an ideal tool for constructing Proteolysis Targeting Chimeras (PROTACs) and for various bio-imaging and detection assays.[1]
The PEG12 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications. This document provides detailed protocols for utilizing this compound in key cell-based assays, including live-cell imaging and flow cytometry for monitoring protein degradation, and a novel proximity ligation assay (PLA) for detecting protein-protein interactions.
Key Applications
-
PROTAC Synthesis and Evaluation: this compound is an excellent linker for generating PROTACs.[1] The diketone end can be conjugated to a ligand that binds to a target protein, while the DBCO end can be clicked to an azide-modified E3 ligase ligand. The resulting PROTAC can then be used in cell-based assays to induce and quantify the degradation of the target protein.
-
Live-Cell Imaging: By conjugating a fluorescent probe to the DBCO end of the linker after it has been attached to a protein of interest, it is possible to visualize the localization and dynamics of the protein in living cells.
-
Flow Cytometry: This linker can be used to label cell surface or intracellular proteins for quantification by flow cytometry. This is particularly useful for measuring changes in protein levels in response to various stimuli or treatments, such as PROTAC-induced degradation.
-
Proximity Ligation Assays (PLA): The orthogonal reactivity of the diketone and DBCO groups can be harnessed to develop novel PLA protocols for detecting protein-protein interactions with high specificity.
Data Presentation: Summary of Quantitative Parameters
The following table summarizes typical quantitative data and conditions for the experimental protocols described in this document.
| Parameter | Live-Cell Imaging | Flow Cytometry | Proximity Ligation Assay |
| Cell Seeding Density | 1 x 10^5 cells/well | 5 x 10^5 cells/well | 2 x 10^4 cells/well |
| PROTAC Concentration | 10 nM - 1 µM | 10 nM - 1 µM | N/A |
| Incubation Time (PROTAC) | 4 - 24 hours | 4 - 24 hours | N/A |
| This compound Conc. | N/A | N/A | 10 µM |
| Azide-Probe Concentration | 5 µM | 5 µM | 5 µM |
| Primary Antibody Dilution | N/A | N/A | 1:500 - 1:2000 |
| PLA Probe Dilution | N/A | N/A | 1:5 |
| Ligation Time | N/A | N/A | 30 minutes at 37°C |
| Amplification Time | N/A | N/A | 100 minutes at 37°C |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PROTAC-Mediated Protein Degradation
This protocol describes how to use a PROTAC synthesized with this compound to observe the degradation of a target protein fused to a fluorescent reporter (e.g., GFP).
Workflow Diagram:
References
Application Notes and Protocols for Diketone-PEG12-DBCO Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of biomolecules using the heterobifunctional linker, Diketone-PEG12-DBCO. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] It features a diketone group for covalent linkage to primary amines, such as the side chain of lysine residues on proteins, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-modified molecules.[1][2] The incorporated Polyethylene Glycol (PEG) 12 spacer enhances solubility and reduces potential immunogenicity.[2]
Principle of this compound Conjugation
The conjugation process is a two-step reaction:
-
Reaction of the Diketone with a Primary Amine: The diketone moiety reacts with a primary amine, typically the ε-amino group of a lysine residue on a protein, to form a stable conjugate. This reaction is influenced by pH, with a slightly basic environment (pH 8.5-9.5) generally favoring the modification of lysine residues.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group at the other end of the linker undergoes a highly efficient and specific reaction with an azide-functionalized molecule. This "click chemistry" reaction is bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes and does not require a cytotoxic copper catalyst. The reaction is driven by the ring strain of the cyclooctyne, forming a stable triazole linkage.
Experimental Protocols
This section outlines the general protocols for conjugating a protein to an azide-modified molecule using this compound. Optimization of these protocols is recommended for specific applications.
Materials and Reagents
-
This compound
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Azide-modified molecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))
Step 1: Labeling of Protein with this compound
This step involves the reaction of the diketone group of the linker with the primary amines (lysines) on the protein.
Protocol:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.
-
Reaction Setup: Add the this compound stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically, but a starting point of 20-30 fold molar excess of the linker is recommended. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice.
-
Purification of the DBCO-labeled Protein: Remove the excess, unreacted this compound using a suitable purification method such as size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis.
Step 2: SPAAC Reaction with Azide-Modified Molecule
This step involves the copper-free click chemistry reaction between the DBCO-labeled protein and the azide-modified molecule.
Protocol:
-
Reactant Preparation: Prepare the azide-containing molecule in an azide-free buffer like PBS.
-
Reaction Setup: Add the azide-modified molecule to the purified DBCO-labeled protein. A molar excess of 1.5 to 10 equivalents of the azide-molecule can be used to drive the conjugation efficiency.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification of the Final Conjugate: The final conjugate can be purified using chromatography techniques such as Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) to remove any unreacted components.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the conjugation reactions. These values should be considered as starting points and may require optimization for specific molecules.
| Parameter | Recommended Range | Citation |
| Step 1: Diketone-Protein Reaction | ||
| Protein Concentration | 1-5 mg/mL | |
| Molar Ratio (Linker:Protein) | 20:1 to 30:1 | |
| Reaction Time | 1-2 hours at RT or overnight on ice | |
| Reaction pH | ~7.4 (for general amine reactivity) to 8.5-9.5 (for lysine specificity) | |
| Step 2: SPAAC Reaction | ||
| Molar Ratio (Azide:DBCO-Protein) | 1.5:1 to 10:1 | |
| Reaction Time | 4-12 hours at RT or overnight at 4°C |
| Purification Method | Principle of Separation | Application | Citation |
| Size-Exclusion Chromatography (SEC) | Molecular size | Removal of excess small molecules (linker, azide) | |
| Ion-Exchange Chromatography (IEX) | Surface charge | Separation of protein variants and isomers | |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation based on changes in hydrophobicity after conjugation |
Characterization of the Conjugate
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to determine the degree of labeling (number of linkers per protein) and to confirm the mass of the final conjugate.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: The incorporation of the DBCO group can be monitored by measuring the absorbance at its maximum, around 309 nm.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Conjugation.
Logical Relationship of Components
Caption: Component relationships in the conjugation process.
References
Application Notes and Protocols for Diketone-PEG12-DBCO in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the bifunctional Diketone-PEG12-DBCO linker for the sequential or dual conjugation of biomolecules. This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates, offering two distinct reactive handles: a diketone group for targeting lysine residues on proteins and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
Introduction to this compound
This compound is a heterobifunctional linker featuring a 1,2-diketone moiety and a DBCO group, separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility of the linker and the resulting conjugate in aqueous buffers.
-
Diketone Group: This functional group can selectively react with the ε-amino group of lysine residues on a protein surface, forming a stable heterocyclic adduct. This reaction is particularly useful for attaching the linker to a protein of interest (POI).
-
DBCO Group: As a strained alkyne, the DBCO group readily and specifically reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal "click" reaction is highly efficient, proceeds under mild, aqueous conditions, and does not require a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.
Section 1: Diketone-Mediated Protein Conjugation
The 1,2-diketone functionality of the linker allows for the covalent modification of proteins by targeting the primary amine of lysine side chains. The reaction proceeds via the formation of an initial Schiff base, which can then undergo further reactions to form a stable conjugate. The efficiency of this conjugation is influenced by several factors, including the accessibility and nucleophilicity of the lysine residues on the protein surface. For instance, lysine residues in specific microenvironments with a lowered pKa may exhibit enhanced reactivity.
Experimental Protocol: General Procedure for Protein Modification with this compound
This protocol provides a general starting point. Optimization of the molar ratio, pH, and incubation time is recommended for each specific protein.
Materials:
-
Protein of interest (POI) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Prepare a solution of the POI at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction. If necessary, perform a buffer exchange.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction solution and incubate at room temperature (20-25°C) or 37°C for 2-24 hours. The incubation time will depend on the reactivity of the specific lysine residues.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 50 mM. Incubate for an additional 30-60 minutes.
-
-
Purification:
-
Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
The degree of labeling can be assessed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of linker molecules conjugated per protein.
-
Data Presentation: Factors Influencing Diketone-Lysine Conjugation Yield
Quantitative yield data for diketone-lysine reactions are highly protein-dependent. The following table summarizes the key parameters that should be optimized to achieve the desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Protein) | 5:1 to 50:1 | A higher molar excess can increase the degree of labeling but may also lead to reduced selectivity for the most reactive lysine residues. |
| pH | 7.5 - 9.0 | A slightly basic pH (around 8.5-9.0) is often optimal for lysine modification as it deprotonates the ε-amino group, increasing its nucleophilicity.[1] |
| Temperature | 20°C - 37°C | Higher temperatures can increase the reaction rate, but may affect the stability of the protein. |
| Reaction Time | 2 - 24 hours | Longer incubation times can lead to a higher degree of labeling. The reaction progress should be monitored to determine the optimal time. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the conjugation reaction. |
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO group of the linker enables a highly specific and efficient copper-free click reaction with an azide-functionalized molecule. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[2]
Experimental Protocol: SPAAC with a DBCO-Modified Protein
This protocol outlines the reaction of a DBCO-labeled protein with an azide-containing molecule.
Materials:
-
DBCO-modified protein (from Section 1)
-
Azide-functionalized molecule (e.g., azide-containing E3 ligase ligand, fluorescent dye, or biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed to dissolve the azide molecule)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reactant Preparation:
-
Prepare a solution of the DBCO-modified protein in the reaction buffer.
-
Dissolve the azide-functionalized molecule in a compatible solvent. If the azide-containing molecule is not readily soluble in aqueous buffer, a stock solution can be prepared in DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 20% to avoid protein precipitation.[3]
-
-
SPAAC Reaction:
-
Add a 1.5- to 10-fold molar excess of the azide-functionalized molecule to the DBCO-modified protein solution.[3][4] For antibody-small molecule conjugations, a starting point of 7.5 equivalents is recommended.
-
Gently mix the solution and incubate at room temperature (20-25°C) for 4-12 hours or at 4°C overnight. Higher temperatures (up to 37°C) can increase the reaction rate.
-
-
Purification:
-
Remove the excess, unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
The final conjugate can be analyzed by SDS-PAGE, which should show a shift in the molecular weight corresponding to the addition of the azide-containing molecule.
-
Mass spectrometry can be used to confirm the identity and purity of the final conjugate.
-
The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309-310 nm.
-
Data Presentation: Optimizing SPAAC Reaction Conditions for High Yield
The following table summarizes the key parameters and their effects on the yield and rate of the SPAAC reaction.
| Parameter | Condition | Effect on Yield/Rate | Reference(s) |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:3 | A slight excess of one reactant can drive the reaction to completion and improve yield. | |
| 1:1.5 to 1:10 (for antibody-small molecule) | A higher excess may be needed for more challenging conjugations. | ||
| Temperature | 4°C | Slower reaction rate, suitable for sensitive biomolecules. Incubation is typically overnight. | |
| Room Temperature (20-25°C) | Good balance of reaction rate and stability for most applications. Typical reaction times are 4-12 hours. | ||
| 37°C | Faster reaction rate, can be used to shorten incubation times. | ||
| Reaction Time | 4 - 12 hours (at room temp) | Generally sufficient for high yield. | |
| up to 48 hours | May be necessary for lower reactant concentrations or temperatures to maximize yield. | ||
| Solvent/Buffer | PBS, HEPES, DMEM, RPMI | The choice of buffer can influence the reaction rate. HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS. | |
| Aqueous buffers with <20% DMSO/DMF | Water-miscible organic solvents can be used to dissolve hydrophobic reactants. | ||
| pH | 5 - 10 | Higher pH values generally lead to increased SPAAC reaction rates, with the exception of HEPES buffer. |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the conjugation of this compound to a protein via lysine residues.
Caption: Workflow for the SPAAC reaction between a DBCO-modified protein and an azide-functionalized molecule.
References
Application Notes: Diketone-PEG12-DBCO for Antibody-Drug Conjugate (ADC) Synthesis
Introduction
The Diketone-PEG12-DBCO linker is a heterobifunctional reagent designed for the synthesis of antibody-drug conjugates (ADCs) through a sequential, two-step conjugation strategy. This linker contains a diketone moiety for covalent attachment to lysine residues on an antibody and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with an azide-functionalized cytotoxic drug. The polyethylene glycol (PEG) spacer (PEG12) enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2] This methodology allows for the non-site-specific conjugation of drugs to an antibody, yielding a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).
Principle of the Method
The synthesis of an ADC using this compound involves two primary steps:
-
Antibody Modification: The diketone group of the linker reacts with the ε-amino group of lysine residues on the antibody surface to form a stable covalent bond.[3][4] This step introduces the DBCO moiety onto the antibody.
-
Drug Conjugation: The DBCO-modified antibody is then reacted with an azide-containing drug molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of copper-free click chemistry. This reaction is highly efficient and bioorthogonal, proceeding readily in aqueous solutions without the need for a cytotoxic copper catalyst.[5]
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Azide-functionalized cytotoxic drug
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0)
-
Amicon® Ultra Centrifugal Filter Units (or similar for buffer exchange and concentration)
-
UV-Vis Spectrophotometer
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass Spectrometer (e.g., Q-TOF LC/MS)
Protocol 1: Antibody Modification with this compound
This protocol details the initial step of conjugating the this compound linker to the antibody.
1. Antibody Preparation:
-
If the antibody solution contains primary amine buffers (e.g., Tris) or stabilizers like BSA, perform a buffer exchange into PBS, pH 7.2-7.4, using an appropriate centrifugal filter unit.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.
2. Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
3. Antibody-Linker Conjugation:
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. Note: Optimal reaction time, temperature, and molar excess of the linker may need to be determined empirically for each specific antibody.
4. Quenching of Unreacted Linker:
-
Add a quenching reagent, such as Tris buffer, to a final concentration of 50 mM to react with any excess, unreacted diketone groups.
-
Incubate for 30 minutes at room temperature.
5. Purification of DBCO-Modified Antibody:
-
Remove the excess, unreacted linker and quenching reagent by buffer exchange into PBS, pH 7.2-7.4, using a centrifugal filter unit. Repeat the buffer exchange process at least three times.
-
Alternatively, size-exclusion chromatography (SEC) can be used for purification.
6. Characterization of DBCO-Modified Antibody:
-
Determine the concentration of the purified DBCO-modified antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL) with the DBCO linker can be estimated by measuring the absorbance at both 280 nm (for the antibody) and 309 nm (for the DBCO group) and using the respective molar extinction coefficients.
Protocol 2: Conjugation of Azide-Drug to DBCO-Modified Antibody
This protocol describes the second step, where the azide-functionalized drug is conjugated to the DBCO-modified antibody.
1. Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized drug in an appropriate solvent (e.g., DMSO).
-
Ensure the purified DBCO-modified antibody from Protocol 1 is in an azide-free buffer like PBS.
2. Click Chemistry Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-drug solution to the DBCO-modified antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to potentially increase the reaction rate.
3. Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC from unreacted drug and other small molecules using a desalting column, centrifugal filter unit, or SEC with PBS, pH 7.2-7.4.
4. Characterization of the Final ADC:
-
Purity and Aggregation: Analyze the final ADC product for purity and the presence of aggregates using Size-Exclusion Chromatography (SEC).
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as:
-
UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength corresponding to the drug's maximum absorbance), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC can provide a precise measurement of the mass of the different ADC species and thus the DAR distribution.
-
-
In Vitro Cell Viability Assays: Evaluate the potency and specificity of the ADC using relevant cancer cell lines.
Data Presentation
Table 1: Recommended Reaction Parameters for ADC Synthesis
| Parameter | Antibody Modification (Diketone-Lysine) | Drug Conjugation (DBCO-Azide) |
| Molar Excess of Linker/Drug | 5-20 fold (Linker to Antibody) | 1.5-5 fold (Drug to DBCO-Antibody) |
| Reaction Buffer | PBS, pH 7.2-7.4 | PBS, pH 7.2-7.4 |
| Reaction Temperature | Room Temperature (18-25°C) | 4°C, Room Temperature, or 37°C |
| Reaction Time | 1-4 hours | 4-12 hours (or overnight at 4°C) |
| Quenching Agent | Tris Buffer (50 mM final conc.) | Not applicable |
Table 2: Characterization of a Hypothetical ADC Synthesized with this compound
| Characteristic | Method | Result |
| Average DAR | HIC-UV | 3.8 |
| Purity (Monomer) | SEC-UV | >95% |
| Aggregate Content | SEC-UV | <5% |
| Unconjugated Antibody | HIC-UV | <10% |
| In Vitro Potency (IC50) | Cell-based assay | 5.2 nM |
Visualization of Workflows and Pathways
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Two-step reaction mechanism for ADC synthesis.
References
Application Notes and Protocols for PROTAC Synthesis using a Diketone-PEG12-DBCO Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
This document provides detailed application notes and protocols for the synthesis of a specific type of PROTAC utilizing a Diketone-PEG12-DBCO linker. This linker is designed for a covalent PROTAC strategy, where the diketone moiety acts as a warhead that forms a stable covalent bond with arginine residues on the target protein. The PEG12 component enhances solubility and provides optimal spacing, while the Dibenzocyclooctyne (DBCO) group enables a highly efficient and bioorthogonal "click chemistry" reaction with an azide-functionalized E3 ligase ligand.
Principle of the Method
The synthesis of a covalent PROTAC using the this compound linker involves a two-stage process:
-
Covalent Modification of the Target Protein: The diketone moiety of the linker, which is analogous to arginine-reactive compounds like phenylglyoxal, selectively reacts with the guanidinium group of an arginine residue on the surface of the target protein to form a stable covalent adduct. This reaction is typically performed under mild basic conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group on the other end of the linker is then reacted with an azide-functionalized E3 ligase ligand, such as a derivative of pomalidomide which binds to the Cereblon (CRBN) E3 ligase. This copper-free click chemistry reaction is highly specific and proceeds efficiently under physiological conditions, forming a stable triazole linkage to complete the PROTAC assembly.
Signaling Pathway: Targeting Arginine Methyltransferases
A relevant application for this covalent PROTAC strategy is the targeting of enzymes involved in post-translational modifications, such as Protein Arginine Methyltransferases (PRMTs). PRMTs play a crucial role in various cellular processes, and their dysregulation is implicated in several diseases, including cancer. By designing a PROTAC that covalently binds to a critical arginine residue within the active site or a key regulatory domain of a specific PRMT, it is possible to induce its degradation and thereby modulate its downstream signaling pathways.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a covalent PROTAC. Optimization of reaction conditions may be necessary for specific target proteins and ligands.
Protocol 1: Synthesis of Azide-Functionalized Pomalidomide (E3 Ligase Ligand)
This protocol describes the synthesis of an azide-functionalized pomalidomide derivative that can be used to recruit the CRBN E3 ligase.
Step 1: Alkylation of Pomalidomide
-
To a solution of pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq) and a linker with two leaving groups (e.g., 1,5-dibromopentane, 3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (DCM) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the alkylated pomalidomide.
Step 2: Azide Formation
-
To a solution of the alkylated pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM three times.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the azide-functionalized pomalidomide.
Protocol 2: Covalent PROTAC Synthesis
This protocol details the two-stage synthesis of the final covalent PROTAC.
Step 1: Covalent Modification of Target Protein with this compound Linker
-
Prepare a solution of the purified target protein in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Add the this compound linker to the protein solution. A molar excess of the linker (e.g., 10-fold) is typically used.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by mass spectrometry to confirm the covalent modification of the protein.
-
Remove the excess unreacted linker by size-exclusion chromatography or dialysis.
Step 2: SPAAC Reaction with Azide-Functionalized Pomalidomide
-
To the solution of the covalently modified target protein from Step 1, add the azide-functionalized pomalidomide. A slight molar excess of the azide compound (e.g., 1.5 to 5-fold) is recommended.
-
If the azide-functionalized pomalidomide is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (typically <10% v/v) to maintain protein stability.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC conjugate.
-
Purify the final PROTAC product using an appropriate method, such as preparative HPLC or affinity chromatography.
-
Characterize the purified covalent PROTAC by LC-MS and, if applicable, NMR spectroscopy to confirm its identity and purity.
Data Presentation
The following tables summarize typical data that should be collected during the synthesis and characterization of the covalent PROTAC.
Table 1: Summary of Synthetic Yields
| Step | Starting Material | Product | Typical Yield (%) |
| Pomalidomide Alkylation | Pomalidomide | Alkylated Pomalidomide | 60-80 |
| Azide Formation | Alkylated Pomalidomide | Azide-Functionalized Pomalidomide | 70-90 |
| Covalent Protein Modification | Target Protein & Diketone Linker | Covalently Modified Protein | 50-70 |
| SPAAC Reaction | Modified Protein & Azide Ligand | Final Covalent PROTAC | 40-60 |
Table 2: Characterization and Activity Data
| Parameter | Method | Expected Result |
| Identity Confirmation | ||
| Covalently Modified Protein | Mass Spectrometry | Mass increase corresponding to the mass of the this compound linker. |
| Final Covalent PROTAC | Mass Spectrometry | Mass increase corresponding to the mass of the full PROTAC construct on the target protein. |
| Purity Assessment | ||
| Final Covalent PROTAC | HPLC | >95% purity. |
| Biological Activity | ||
| Target Protein Degradation (DC50) | Western Blot / MS | Potent degradation with DC50 values typically in the low nanomolar to micromolar range. |
| Target Protein Degradation (Dmax) | Western Blot / MS | Maximum degradation of the target protein, ideally >80%. |
Logical Relationships
The successful degradation of a target protein by a covalent PROTAC depends on a series of sequential and interconnected events.
Conclusion
The use of a this compound linker offers a powerful strategy for the synthesis of covalent PROTACs that can target proteins through reactive arginine residues. This approach can provide enhanced potency and selectivity compared to traditional non-covalent PROTACs. The provided protocols and application notes serve as a comprehensive guide for researchers venturing into the design and synthesis of these advanced targeted protein degraders. Careful optimization and characterization at each step are crucial for the successful development of effective covalent PROTACs.
References
Application Notes and Protocols for the Bioconjugation of Peptides with Diketone-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with specialized linkers is a cornerstone of modern drug development and proteomics research. The heterobifunctional linker, Diketone-PEG12-DBCO, offers a versatile platform for creating complex peptide conjugates. This linker possesses two distinct reactive moieties: a diketone group for targeted reaction with specific amino acid residues and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This document provides detailed application notes and experimental protocols for the successful bioconjugation of peptides using this compound. It covers the two primary conjugation strategies: the reaction of the diketone group with arginine residues and the strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO group with azide-modified peptides.
Key Features of this compound
-
Bifunctional: Allows for sequential or orthogonal conjugation of two different molecules to a peptide.
-
Arginine-Specific Ligation: The 1,3-diketone functionality enables the formation of stable pyrimidine-based conjugates with arginine residues under specific conditions.[1]
-
Copper-Free Click Chemistry: The DBCO group facilitates highly efficient and bioorthogonal ligation with azide-containing molecules via SPAAC, eliminating the need for cytotoxic copper catalysts.[2]
-
PEG Spacer: The hydrophilic 12-unit PEG linker improves the solubility of the conjugate and provides spatial separation between the conjugated molecules.
Applications
The unique properties of this compound make it suitable for a wide range of applications in research and drug development, including:
-
PROTAC® Development: As a versatile PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
-
Targeted Drug Delivery: Conjugation of targeting peptides to drug payloads or imaging agents.[5]
-
Peptide Labeling and Modification: Site-specific labeling of peptides with fluorescent dyes, biotin, or other reporter molecules.
-
Development of Antibody-Drug Conjugates (ADCs): The diketone moiety can be used to link payloads to antibodies via specific lysine residues in the antibody's active site.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1092.29 g/mol | |
| Formula | C58H81N3O17 | |
| Purity | ≥95% | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in DMSO, DMF |
Table 2: Kinetic Data for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Peptides with DBCO Reagents
| Peptide System | DBCO Reagent | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Buffer Conditions | Temperature (°C) | Reference |
| Peptide with N-terminal Azidolysine | DBCO-functionalized PEG | 0.34 | HBS, pH 7.4 | 25 | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS, pH 7 | 25 | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES, pH 7 | 25 | |
| DBCO-tagged peptide (LCYPWVYGLLKG) | DBCO-(PEG)4-biotin | 0.81 ± 0.02 | Phosphate buffer, pH 8.0 | 37 |
Experimental Protocols
Protocol 1: Conjugation of this compound to Arginine Residues in Peptides
This protocol details the reaction of the 1,3-diketone moiety of the linker with the guanidinium group of arginine residues within a peptide to form a stable pyrimidine linkage.
Materials:
-
Peptide containing one or more arginine residues
-
This compound
-
Sodium bicarbonate/sodium carbonate buffer (0.05 M, pH 10)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the arginine-containing peptide in the carbonate buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should be below 20% to maintain peptide solubility and integrity.
-
Incubate the reaction mixture at 37°C for 18 hours with gentle agitation.
-
-
Purification:
-
Following incubation, purify the peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted linker and peptide.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Note: The reaction of 1,3-diketones with lysine residues can also occur, but the resulting enamine adducts are generally less stable and prone to hydrolysis compared to the pyrimidine adducts formed with arginine.
Protocol 2: Copper-Free Click Chemistry (SPAAC) of this compound-Peptide Conjugate with an Azide-Modified Molecule
This protocol describes the reaction of the DBCO group on the pre-formed this compound-peptide conjugate with a molecule containing an azide group.
Materials:
-
Purified this compound-peptide conjugate
-
Azide-modified molecule (e.g., azide-functionalized peptide, drug, or fluorescent probe)
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Reactant Preparation:
-
Dissolve the purified this compound-peptide conjugate in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the azide-modified molecule in an appropriate solvent (e.g., DMSO or water) to prepare a stock solution.
-
-
SPAAC Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-modified molecule to the solution of the DBCO-peptide conjugate.
-
If the azide-modified molecule is dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is below 20%.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., RP-HPLC for peptides or SEC for larger biomolecules) to remove unreacted starting materials.
-
-
Characterization:
-
Analyze the purified conjugate by UV-Vis spectrophotometry to confirm the disappearance of the DBCO absorbance peak.
-
Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC analysis.
-
Mandatory Visualization
Caption: Workflow for the two-step bioconjugation of a peptide.
Caption: Chemical pathways for the two orthogonal conjugation reactions.
References
- 1. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diketone synthesis [organic-chemistry.org]
- 3. Tandem Synthesis of α-Diazoketones from 1,3-Diketones [organic-chemistry.org]
- 4. Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Diketone-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Diketone-PEG12-DBCO for the surface functionalization of nanoparticles. This heterobifunctional linker enables a two-step conjugation strategy, offering precise control over the attachment of biomolecules, targeting ligands, or imaging agents to nanoparticle surfaces. The protocols outlined below are designed to be adaptable to a variety of nanoparticle types and subsequent conjugation partners.
Introduction to this compound
This compound is a versatile crosslinker featuring a 1,3-diketone group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique structure facilitates a sequential and bio-orthogonal conjugation approach.
-
Diketone Group: Reacts with primary amines, such as those on the surface of amine-functionalized nanoparticles or lysine residues in proteins, to form a stable enaminone linkage.
-
PEG12 Spacer: The polyethylene glycol chain enhances the solubility and biocompatibility of the functionalized nanoparticles, reduces non-specific protein adsorption (opsonization), and can improve circulation times in vivo.
-
DBCO Group: A strained alkyne that readily participates in copper-free "click chemistry" reactions with azide-containing molecules. This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly efficient, specific, and occurs under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules.
This dual functionality allows for the initial stable coating of nanoparticles with the linker, followed by the specific attachment of a desired azide-modified molecule.
Experimental Protocols
This section details the step-by-step procedures for the surface functionalization of nanoparticles using this compound.
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the initial conjugation of the diketone moiety of the linker to nanoparticles that have been surface-modified with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0) or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Centrifugal filter units (with a molecular weight cut-off appropriate for the nanoparticle size)
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the nanoparticle suspension briefly (1-2 minutes) in a bath sonicator to ensure a homogenous dispersion and break up any aggregates.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mg/mL. This solution should be prepared fresh before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. The molar ratio of linker to available amine groups on the nanoparticle surface should be optimized, but a starting point of a 10 to 50-fold molar excess of the linker is recommended.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing on an orbital shaker or rotator. The optimal reaction time may vary depending on the nanoparticle type and amine density.
-
-
Purification of Functionalized Nanoparticles:
-
Following incubation, purify the nanoparticles to remove unreacted linker.
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to pellet the nanoparticles and pass the supernatant containing excess linker through the filter.
-
Resuspend the nanoparticle pellet in fresh reaction buffer.
-
Repeat the washing step at least three times to ensure complete removal of the unreacted linker.
-
-
Storage:
-
After the final wash, resuspend the purified this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.
-
Store the functionalized nanoparticles at 4°C for short-term storage or at -20°C for long-term storage.
-
Protocol 2: Copper-Free Click Chemistry Conjugation of Azide-Modified Molecules
This protocol outlines the second step, where an azide-containing molecule (e.g., a peptide, protein, or small molecule) is conjugated to the DBCO-functionalized nanoparticles.
Materials:
-
DBCO-functionalized nanoparticles (from Protocol 1)
-
Azide-modified molecule of interest
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Centrifugal filter units
-
Orbital shaker or rotator
Procedure:
-
Preparation of Reactants:
-
Disperse the DBCO-functionalized nanoparticles in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the azide-modified molecule in PBS at a concentration that allows for a 2 to 10-fold molar excess relative to the estimated number of DBCO groups on the nanoparticles.
-
-
Click Reaction:
-
Add the solution of the azide-modified molecule to the DBCO-functionalized nanoparticle suspension.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction can also be performed at 4°C overnight if the biomolecule is sensitive to room temperature incubation.[1]
-
-
Purification of the Final Conjugate:
-
Purify the nanoparticle-biomolecule conjugate using centrifugal filtration as described in Protocol 1, Step 4, to remove any unreacted azide-modified molecule.
-
Wash the conjugate at least three times with PBS.
-
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate techniques (see Characterization section below).
-
Resuspend the final conjugate in a suitable storage buffer and store at 4°C. For long-term storage, the addition of a cryoprotectant and storage at -80°C may be necessary, depending on the stability of the conjugated biomolecule.
-
Characterization and Quantitative Analysis
Thorough characterization is essential to confirm successful functionalization and to quantify the degree of conjugation.
Table 1: Characterization Techniques for Functionalized Nanoparticles
| Characterization Parameter | Technique(s) | Expected Outcome |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | An increase in hydrodynamic diameter is expected after each conjugation step. TEM/SEM can confirm the morphology and absence of significant aggregation. |
| Surface Charge | Zeta Potential Measurement | A change in zeta potential is expected after each functionalization step, reflecting the alteration of the nanoparticle surface chemistry. |
| Confirmation of DBCO Functionalization | UV-Vis Spectroscopy, Fluorescence Spectroscopy | The disappearance of the characteristic DBCO absorbance peak (around 309 nm) after the click reaction can indicate successful conjugation. Alternatively, a fluorescent azide can be used to quantify surface DBCO groups. |
| Quantification of Surface Ligands | Fluorescence-based assays, UV-Vis Spectroscopy | An anthracene-azide assay can be used to quantify the number of DBCO groups on the nanoparticle surface. If the conjugated molecule has a unique absorbance or fluorescence, this can be used for quantification. |
| Confirmation of Final Conjugate | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | FTIR can show characteristic peaks of the conjugated molecule. XPS can confirm the presence of specific elements from the linker and the conjugated molecule on the nanoparticle surface. |
| Stability | DLS and Zeta Potential measurements over time in relevant biological media | Assess the colloidal stability of the functionalized nanoparticles by monitoring changes in size and surface charge. |
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in the surface functionalization of nanoparticles with this compound.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logical relationship of this compound components.
References
Application Notes and Protocols for SPAAC Reactions with Diketone-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing the bifunctional linker, Diketone-PEG12-DBCO. This reagent allows for a two-step sequential or one-pot conjugation strategy, enabling the linkage of a biomolecule of interest to an azide-modified molecule. The diketone moiety serves as a reactive handle for targeting arginine residues on proteins, while the dibenzocyclooctyne (DBCO) group facilitates a highly efficient and bioorthogonal "click" reaction with azides.
I. Overview of this compound Chemistry
This compound is a heterobifunctional linker that incorporates a linear 1,3-diketone, a polyethylene glycol (PEG) spacer, and a DBCO group. This unique structure allows for a dual-reaction strategy in bioconjugation.
-
Diketone Reactivity: The linear 1,3-diketone functionality reacts selectively with the guanidinium group of arginine residues in proteins under basic conditions. This reaction results in the formation of a stable pyrimidine ring. While a reaction with lysine residues is possible, it forms a less stable enamine adduct that is susceptible to hydrolysis.
-
SPAAC Reactivity: The DBCO group participates in a copper-free click chemistry reaction with azide-functionalized molecules. This Strain-Promoted Azide-Alkyne Cycloaddition is characterized by its high efficiency, rapid kinetics, and bioorthogonality, proceeding with high yield in aqueous buffers and in the presence of other functional groups. The PEG12 spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate.
II. Data Presentation
The following tables summarize key quantitative data for the two reactive functionalities of this compound.
Table 1: Quantitative Data for Diketone-Arginine Conjugation
| Parameter | Value | Notes |
| Target Residue | Arginine | Forms a stable pyrimidine conjugate. |
| Reaction pH | 10 | Optimal for the reaction with arginine. |
| Temperature | 37°C | |
| Reaction Time | 18 hours | |
| Conversion Rate | 10-35% | Based on studies with diketone-modified DNA. Actual protein conversion may vary. |
| Buffer System | 0.05 M NaHCO3/Na2CO3 |
Table 2: Quantitative Data for SPAAC (DBCO-Azide) Reaction
| Parameter | Value | Notes |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry. |
| Yield | Often quantitative | |
| Molar Excess | 1.5 to 30-fold excess of DBCO or azide reagent | Application-dependent. |
| Reaction Time | 1-24 hours | Dependent on concentration and temperature. |
| Temperature | Room Temperature or 4°C | |
| Solvent | Aqueous buffers (e.g., PBS) | Up to 20% DMSO can be included. |
| Monitoring | UV-Vis Spectroscopy | Decrease in absorbance at ~310 nm indicates DBCO consumption. |
III. Experimental Protocols
A. Protocol for Two-Step Bioconjugation: Protein Modification followed by SPAAC
This protocol describes the initial conjugation of this compound to an arginine-containing protein, followed by the SPAAC reaction with an azide-modified molecule.
Step 1: Conjugation of this compound to a Protein
-
Protein Preparation: Prepare the arginine-containing protein in a suitable buffer. If necessary, perform a buffer exchange into a carbonate-bicarbonate buffer (0.05 M, pH 10).
-
Reagent Preparation: Dissolve this compound in an organic solvent such as DMSO to create a stock solution.
-
Reaction Setup: Add the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low to maintain protein stability. A molar excess of the diketone reagent may be required to achieve desired labeling.
-
Incubation: Incubate the reaction mixture at 37°C for 18 hours with gentle agitation.
-
Purification: Remove the excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.
-
Characterization (Optional): The successful conjugation of the DBCO-containing linker can be confirmed by MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the mass of the attached linker.
Step 2: SPAAC Reaction with an Azide-Modified Molecule
-
Reactant Preparation: Prepare a solution of the azide-modified molecule in a compatible buffer (e.g., PBS).
-
Reaction Setup: Mix the DBCO-modified protein from Step 1 with the azide-modified molecule. A 1.5 to 10-fold molar excess of the azide-containing molecule is typically used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by analyzing the decrease in DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer.
-
Final Purification: Purify the final bioconjugate to remove any unreacted azide-modified molecule and other byproducts. This can be achieved through size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the conjugate.
-
Characterization: Analyze the final conjugate by SDS-PAGE, which should show a shift in the molecular weight corresponding to the addition of the azide-modified molecule. Further characterization can be performed using HPLC and mass spectrometry to confirm the identity and purity of the conjugate.
B. Protocol for One-Pot, Two-Step Bioconjugation
In this approach, the diketone-arginine reaction is performed first, followed by the in-situ addition of the azide-modified molecule for the SPAAC reaction.
-
Diketone-Arginine Reaction: Follow steps 1-4 from Protocol A, Step 1.
-
SPAAC Reaction: After the initial incubation, directly add the azide-modified molecule to the reaction mixture.
-
Second Incubation: Incubate the mixture under the conditions described in Protocol A, Step 2 (e.g., room temperature for 4-12 hours).
-
Purification and Characterization: Purify and characterize the final conjugate as described in Protocol A, Step 2.
IV. Visualizations
Diagram 1: Two-Step Bioconjugation Workflow
Caption: Workflow for the two-step bioconjugation using this compound.
Diagram 2: Chemical Reactions Pathway
Application Notes and Protocols for Diketone-PEG12-DBCO in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diketone-PEG12-DBCO, a heterobifunctional linker, in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, representative data, and visualizations to guide researchers in the effective application of this versatile molecule.
Introduction to this compound
This compound is a chemical linker designed for bioorthogonal chemistry applications, particularly in the construction of complex bioconjugates. It features three key components:
-
A Diketone Group: This functional group can be used for site-selective conjugation to proteins, for instance, by reacting with specific lysine residues.[1]
-
A PEG12 Spacer: The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugate.[2][3] This can improve the pharmacokinetic properties and reduce aggregation of the final drug delivery system.[2]
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A Dibenzocyclooctyne (DBCO) Group: This is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native biochemical processes.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.
This compound can be used to create ADCs with a well-defined drug-to-antibody ratio (DAR). The diketone group allows for covalent attachment to the antibody, while the DBCO group provides a handle for the subsequent attachment of an azide-modified cytotoxic drug. The PEG12 spacer helps to mitigate the hydrophobicity of the payload, which can improve the overall stability and pharmacokinetic profile of the ADC.
Application in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.
This compound can serve as the linker in a PROTAC molecule. For example, the diketone end could be attached to the target protein ligand, and the DBCO end could be used to click on an azide-modified E3 ligase ligand, or vice versa. The length and flexibility of the PEG12 spacer are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Data Presentation
The following tables present representative data for ADCs and PROTACs constructed with PEGylated linkers. This data is intended to be illustrative of the typical performance characteristics that can be expected and may not be specific to this compound.
Table 1: Representative Physicochemical Properties of ADCs with PEGylated Linkers
| Parameter | ADC without PEG Spacer | ADC with PEG Spacer | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 3.5 | 3.6 | |
| Aggregation (%) | Increased propensity | Reduced propensity | |
| In Vitro Plasma Stability (% intact ADC after 7 days) | Lower | Higher | |
| Pharmacokinetic Profile (Half-life) | Shorter | Longer |
Table 2: Representative In Vitro Efficacy of Targeted Constructs with PEG Linkers
| Construct Type | Target Protein | Cell Line | Efficacy Metric (IC50/DC50) | Reference(s) |
| ADC | HER2 | SK-BR-3 | IC50: ~10-100 ng/mL | |
| PROTAC | BRD4 | HeLa | DC50: ~1-10 nM |
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of action of an ADC.
Caption: Mechanism of action of a PROTAC.
Experimental Protocols
The following are general protocols for the synthesis of an ADC using this compound. These protocols may require optimization for specific antibodies and drugs.
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the diketone moiety of the linker to lysine residues on the antibody.
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS, pH 7.4.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.
-
Protocol 2: Bioorthogonal Ligation of Azide-Modified Drug
This protocol describes the copper-free click chemistry reaction between the DBCO-modified antibody and an azide-functionalized payload.
Materials:
-
DBCO-modified antibody from Protocol 1
-
Azide-modified cytotoxic drug
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the azide-modified drug in anhydrous DMSO.
-
The DBCO-modified antibody should be in an azide-free buffer like PBS.
-
-
Click Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-modified drug to the DBCO-modified antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting ADC to remove unreacted drug and any byproducts. This can be achieved using SEC, hydrophobic interaction chromatography (HIC), or dialysis.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average DAR can be determined by UV-Vis spectroscopy, HIC, or mass spectrometry (MS).
-
Purity and Aggregation: SEC can be used to assess the purity of the ADC and the presence of aggregates.
-
In Vitro Cytotoxicity: The potency of the ADC can be evaluated using cell viability assays on antigen-positive and antigen-negative cell lines.
-
In Vivo Efficacy: The therapeutic efficacy of the ADC can be tested in relevant animal models of disease.
References
- 1. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Diketone-PEG12-DBCO Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in bioconjugation reactions involving Diketone-PEG12-DBCO.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the overall reaction scheme when using this compound?
A1: The this compound linker is a bifunctional reagent used for a two-step bioconjugation process. First, the diketone group reacts with primary amines, such as the epsilon-amine of a lysine residue on a protein, to form a stable conjugate. The second step is a copper-free click chemistry reaction, specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the dibenzocyclooctyne (DBCO) group reacts with an azide-functionalized molecule to form a stable triazole linkage. The PEG12 spacer increases the hydrophilicity of the linker, which can help to improve the solubility of the resulting conjugate.
Q2: My final product yield is significantly lower than expected. What are the most common causes?
A2: Low yield in this compound reactions can stem from several factors throughout the experimental workflow. The primary areas to investigate are the initial diketone-amine conjugation, the subsequent DBCO-azide SPAAC reaction, reagent stability, reaction conditions, and the purification process.
Part 1: Troubleshooting the Diketone-Amine Conjugation
Q3: What are the optimal conditions for the diketone reaction with lysine residues on my protein?
A3: The reaction of the diketone moiety with primary amines is pH-dependent. While specific optimal conditions should be empirically determined for your particular protein, a good starting point is a slightly acidic to neutral pH.
| Parameter | Recommended Starting Conditions | Notes |
| pH | 6.0 - 7.5 | A mildly acidic pH can facilitate the formation of the initial imine intermediate. At pH values that are too low, the amine on the lysine will be protonated and thus non-nucleophilic. At higher pH, other side reactions may be favored. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures are generally not necessary and may risk protein denaturation. |
| Reaction Time | 2 - 12 hours | The reaction progress should be monitored to determine the optimal time. |
| Molar Excess of Linker | 5- to 20-fold molar excess over the protein | This helps to drive the reaction to completion. The optimal ratio depends on the number of accessible lysine residues and the desired degree of labeling. |
| Buffer | Phosphate-buffered saline (PBS), HEPES | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the lysine residues for reaction with the diketone. |
Q4: I am observing very low or no labeling after the diketone reaction. What should I check?
A4: Low labeling efficiency in the first step can be due to several factors. Use the following troubleshooting workflow to diagnose the issue.
Part 2: Troubleshooting the DBCO-Azide SPAAC Reaction
Q5: What are the key parameters for an efficient DBCO-azide click reaction?
A5: The SPAAC reaction is generally robust and high-yielding.[1] However, optimizing conditions can improve efficiency and reduce reaction times.
| Parameter | Recommended Starting Conditions | Notes |
| Molar Ratio | 1.5- to 5-fold molar excess of the azide-containing molecule over the DBCO-labeled protein[2] | A molar excess of the smaller molecule is typically used to drive the reaction to completion. |
| Temperature | Room Temperature (20-25°C) or 37°C[3] | The reaction can also be performed at 4°C, but this will require longer incubation times (e.g., overnight).[4] |
| Reaction Time | 2 - 12 hours | Reaction times can vary depending on the concentration and reactivity of the specific reactants.[2] |
| Solvent | Aqueous buffers (e.g., PBS) | A small percentage of an organic co-solvent like DMSO (up to 20%) can be used if the azide-containing molecule has low aqueous solubility. |
| pH | 7.0 - 8.5 | SPAAC reactions are generally faster at slightly higher pH values. |
Q6: I have confirmed successful diketone labeling, but the final click reaction is yielding very little product. What could be the problem?
A6: If the initial labeling is successful, the issue likely lies with the SPAAC reaction itself or the stability of the DBCO-labeled intermediate.
Part 3: General Troubleshooting
Q7: How can I confirm that my this compound linker is attached to my protein and quantify the degree of labeling (DOL)?
A7: You can monitor the conjugation and determine the DOL using UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance maximum around 309 nm.
Protocol for Determining Degree of Labeling (DOL):
-
Measure Absorbance: After purifying your DBCO-labeled protein from excess linker, measure the absorbance of the conjugate at 280 nm (A280) and 309 nm (A309).
-
Calculate Concentrations:
-
Protein Concentration: The absorbance at 280 nm is a combination of the protein and the DBCO linker. A correction factor is needed.
-
Corrected A280 = A280 - (A309 × Correction Factor)
-
The correction factor (CF) is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm (A280/A309 for the free linker). This value is often provided by the manufacturer or can be determined experimentally. A published value for a similar DBCO compound is 1.089.
-
Protein Concentration (M) = Corrected A280 / (εprotein × path length)
-
-
DBCO Concentration:
-
DBCO Concentration (M) = A309 / (εDBCO × path length)
-
-
-
Calculate DOL:
-
DOL = [DBCO] / [Protein]
-
| Parameter | Value | Reference |
| εprotein (IgG) | ~210,000 M-1cm-1 at 280 nm | |
| εDBCO | ~12,000 M-1cm-1 at 309 nm |
Q8: What are the best methods for purifying the final conjugate?
A8: Purification is critical to remove unreacted protein, excess linker, and other reagents. Size-Exclusion Chromatography (SEC) is a common and effective method.
General SEC Protocol for Conjugate Purification:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your final conjugate from the smaller, unreacted azide molecule and any remaining free linker.
-
Equilibration: Equilibrate the column with a suitable buffer, such as PBS, at a flow rate recommended by the manufacturer.
-
Sample Loading: Load your reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer. The larger conjugate will elute first, followed by the unreacted protein, and finally the smaller molecules.
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Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy (at 280 nm for protein and 309 nm for DBCO) or SDS-PAGE to identify the fractions containing the purified conjugate.
Q9: Could side reactions be contributing to my low yield?
A9: Yes, side reactions are a potential cause of low yield.
-
Diketone Moiety: The diketone group is generally stable in aqueous solutions. However, prolonged incubation at non-optimal pH could lead to side reactions.
-
DBCO Moiety: The DBCO group can react with thiols (e.g., from cysteine residues), although this reaction is generally much slower than the reaction with azides. If your protein has free cysteines, consider capping them prior to the DBCO reaction if you suspect this is an issue. DBCO can also degrade over time, especially with exposure to moisture and some buffers, so it's best to use freshly prepared or properly stored reagents.
Experimental Workflow Overview
The following diagram illustrates the general experimental workflow for a this compound conjugation.
References
Technical Support Center: Optimizing pH for Diketone-PEG12-DBCO Conjugation
This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with Diketone-PEG12-DBCO linkers. The focus is on optimizing the pH for successful conjugation, primarily addressing the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between the DBCO group and an azide-functionalized molecule.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker featuring a diketone group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer.[1][2] The DBCO group enables copper-free "click chemistry," a type of bioorthogonal ligation that reacts specifically with azide-containing molecules to form a stable triazole linkage.[1][3] This reaction, known as SPAAC, is valued for its high efficiency and biocompatibility, as it proceeds under mild conditions without the need for a cytotoxic copper catalyst.[]
Optimizing the reaction pH is a critical step to ensure high conjugation efficiency, and this guide provides the necessary information to achieve this.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the DBCO-azide (SPAAC) reaction?
A1: The SPAAC reaction is robust and generally proceeds efficiently over a range of pH values. For most applications, a pH between 6.0 and 9.0 is recommended, with near-neutral pH (7.0-8.0) being the most common starting point. Many standard protocols suggest using Phosphate-Buffered Saline (PBS) at a pH of approximately 7.4.
Q2: Which buffers are recommended for this conjugation?
A2: Non-amine containing buffers are essential, especially if you are working with an NHS ester variant of the linker in a prior step. Suitable buffers for the DBCO-azide conjugation step include:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer
-
Carbonate/Bicarbonate buffer
-
Borate buffer
Crucially, avoid buffers containing sodium azide, as the azide ions will compete with your target molecule and react with the DBCO group.
Q3: How does pH affect the stability of the this compound linker?
A3: While the triazole bond formed during the SPAAC reaction is very stable, the DBCO group itself can lose reactivity over time, particularly in solution. One study noted that DBCO-functionalized antibodies should be stored at -20°C, as the DBCO group's reactivity can decrease due to oxidation and the addition of water to the alkyne bond. While specific pH-stability data for the this compound linker is not widely published, it is best practice to use freshly prepared or properly stored DBCO-labeled molecules for conjugation. Extremely acidic conditions (e.g., pH 3) have been used for SPAAC in specific research contexts involving denaturing conditions, but this is not standard and could potentially affect the stability of the reactants or the integrity of biomolecules like proteins.
Q4: What is the function of the diketone group, and how does pH affect its reactivity?
A4: The diketone moiety is another reactive handle on the linker, though its specific reaction partner is not defined by the linker's name alone. Diketone chemistry can be complex and pH-dependent. For instance, in certain chemoenzymatic reactions, the conversion of a diketone was shown to be highly influenced by pH, with optimal activity varying between pH 7 and 9 depending on the specific enzyme and solvent conditions. If your experimental design involves a reaction at the diketone site, the optimal pH for that specific conjugation (e.g., with hydrazines or other specific nucleophiles) would need to be determined empirically and may differ significantly from the optimal pH for the DBCO-azide reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the DBCO-azide conjugation reaction, as compiled from various technical resources.
| Parameter | Recommended Value/Range | Buffer System | Notes | Source(s) |
| Reaction pH | 6.0 - 9.0 (General) | PBS, HEPES, Borate, Carbonate | The optimal pH can be reactant-specific. A common starting point is pH 7.4. | |
| Reaction pH (Specific) | 7.5 - 8.0 | PBS | Shown to be effective for DBCO-peptide and azido-PEG conjugation. | |
| Reaction Temperature | 4°C to 37°C | N/A | Higher temperatures generally increase reaction rates. | |
| Reaction Time | 4 - 12 hours (Typical) | N/A | Longer incubation times (e.g., overnight) can improve yield, especially at 4°C. | |
| Molar Excess | 1.5 - 3 equivalents (DBCO to Azide) | N/A | For protein conjugations, a 20-30 fold excess of DBCO-NHS ester may be used for initial labeling. |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Azide-Modified Protein
This protocol assumes the this compound is already conjugated to one molecule and you are reacting the DBCO group with an azide-functionalized protein.
-
Prepare Reactants:
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO, DMF) to create a stock solution.
-
Prepare the azide-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines and azides.
-
-
Reaction Setup:
-
Add the DBCO-containing molecule to the azide-functionalized protein solution. A molar excess of 1.5 to 3 equivalents of the DBCO molecule is often recommended.
-
If using a stock solution in an organic solvent, ensure the final concentration of the solvent does not exceed 10-20% to avoid protein precipitation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. Gentle mixing or agitation can be beneficial.
-
-
Purification:
-
After incubation, purify the resulting conjugate to remove excess, unreacted reagents. This can be achieved using methods appropriate for your biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
-
Characterization:
-
Confirm the success of the conjugation. The incorporation of the DBCO group can be monitored by measuring UV absorbance at approximately 309 nm. The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
-
Protocol 2: Empirical pH Optimization for DBCO-Azide Conjugation
-
Buffer Preparation: Prepare a set of reaction buffers (e.g., 100 mM phosphate buffer) across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Parallel Reactions: Set up multiple small-scale conjugation reactions in parallel. Each reaction should have identical concentrations of your DBCO- and azide-containing molecules but use a different pH buffer from your prepared set.
-
Incubation: Incubate all reactions under identical conditions (temperature and time).
-
Analysis: After a set time point (e.g., 4 hours), quench the reactions (if necessary) and analyze the extent of conjugation in each sample. This can be done semi-quantitatively using techniques like SDS-PAGE (observing the appearance of a higher molecular weight band) or more quantitatively using HPLC or LC-MS to measure product formation.
-
Determine Optimum: Compare the results across the different pH values to identify the condition that provides the highest yield of the desired conjugate.
Visualizations
Caption: Workflow for empirical pH optimization of DBCO-azide conjugation.
Troubleshooting Guide
Caption: Logic diagram for troubleshooting low conjugation yield.
Q: My conjugation efficiency is very low. What pH-related issues should I consider?
A: If you are experiencing low or no conjugation, first verify your reaction pH. While the SPAAC reaction is generally pH-tolerant, the specific molecules being conjugated may have their own pH sensitivities (e.g., protein stability).
-
Verify Buffer pH: Double-check the pH of your reaction buffer.
-
Run a pH Gradient: Perform a small-scale optimization experiment using buffers with different pH values (e.g., 6.5, 7.4, 8.0) to see if efficiency improves.
-
Check for Competing Reagents: Ensure your buffer does not contain any azide salts, which will react with and consume your DBCO linker.
Q: I am seeing precipitation in my reaction. Could this be related to pH?
A: Yes, precipitation can be pH-related, especially when working with proteins. If the reaction pH is too close to the isoelectric point (pI) of your protein, its solubility can decrease dramatically.
-
Adjust pH: Try shifting the reaction pH away from the pI of your protein.
-
Increase Solubility: The PEG12 spacer on the linker is designed to enhance aqueous solubility. However, if solubility issues persist, you could consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF, but be cautious as high concentrations can denature proteins.
Q: The reaction is very slow. Can I change the pH to speed it up?
A: While reaction kinetics can be influenced by pH, temperature and concentration are often more effective levers to pull for the SPAAC reaction. Reactions are more efficient at higher concentrations and temperatures (e.g., 37°C vs. 4°C). Before adjusting the pH, first try increasing the concentration of your reactants or incubating at a higher temperature (e.g., room temperature or 37°C, protein stability permitting). If the reaction is still slow, a modest increase in pH (e.g., from 7.4 to 8.0) might be beneficial, but this should be confirmed empirically.
References
How to improve solubility of Diketone-PEG12-DBCO
Technical Support Center: Diketone-PEG12-DBCO
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is designed with a hydrophilic polyethylene glycol (PEG12) spacer to enhance its solubility in aqueous media[1]. Generally, PEGylated DBCO derivatives exhibit improved water solubility compared to their non-PEGylated counterparts[2][3][4][5]. However, complete solubility in aqueous buffers is not always guaranteed and may depend on the concentration.
Q2: In which solvents should I initially dissolve this compound?
A2: It is recommended to first dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). After complete dissolution, this stock solution can then be diluted into your final aqueous reaction buffer. Directly dissolving the compound in water or aqueous buffers may be difficult.
Q3: Are there any incompatible buffer components?
A3: Yes. Avoid buffers that contain primary amines (e.g., Tris, glycine) if the reaction involves an NHS ester, which is not part of the this compound structure but is often used in conjugation chemistry. More importantly, avoid buffers containing azides, as they will react with the DBCO group.
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound.
This section provides a step-by-step approach to troubleshoot and improve the solubility of this compound.
Initial Dissolution Protocol
For optimal results, follow this initial dissolution protocol:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Add a small amount of anhydrous DMSO or DMF to the vial to create a concentrated stock solution.
-
Vortexing: Vortex the solution thoroughly to ensure the compound is fully dissolved.
-
Dilution: Gradually add the stock solution to your aqueous buffer of choice while gently mixing.
Solubility Troubleshooting Workflow
If you continue to experience solubility issues, please refer to the following workflow diagram and the detailed steps below.
Caption: Troubleshooting workflow for this compound solubility.
Detailed Troubleshooting Steps
-
Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the this compound in your aqueous buffer. Try preparing a more dilute solution.
-
Use a Co-solvent: If reducing the concentration is not feasible, consider adding a water-miscible co-solvent to your buffer. For some DBCO-PEG compounds, a mixture of ethanol and water is effective. Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase if necessary.
-
Adjust the pH: The solubility of molecules can be pH-dependent. While the PEG and DBCO moieties are generally stable, ensure the pH of your buffer is within a range that does not promote precipitation. For conjugation reactions involving proteins, a pH range of 6-9 is common.
-
Sonication: If gentle mixing is insufficient, brief sonication in a water bath can help to break up aggregates and improve dissolution. Be cautious with this method if you are working with sensitive biomolecules.
-
Temperature: Gently warming the solution may improve solubility. However, be mindful of the thermal stability of your other reactants. Reactions with DBCO are often efficient at temperatures ranging from 4°C to 37°C.
Data Presentation
| Solvent/Buffer System | Solubility | Remarks | Source(s) |
| Primary Solvents | |||
| Anhydrous DMSO | Soluble | Recommended for preparing stock solutions. | |
| Anhydrous DMF | Soluble | Recommended for preparing stock solutions. | |
| Aqueous Systems | |||
| Water / Aqueous Buffers | Sparingly Soluble to Soluble | Solubility is concentration-dependent. The PEG spacer enhances aqueous solubility. | |
| Ethanol/Water Mixture | Soluble | Can be used as a co-solvent system to improve solubility. |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound
This protocol provides a general method for preparing a working solution of this compound for a typical bioconjugation experiment.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of this compound to come to room temperature.
-
Add a calculated volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the vial until the compound is completely dissolved. The solution should be clear.
-
-
Prepare Working Solution:
-
Pipette the desired volume of the reaction buffer into a new tube.
-
While gently vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Use the freshly prepared solution immediately for the best results.
-
Note: The optimal concentrations and buffer systems will depend on the specific application and may require optimization.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. PEGs for Copper-Free Click Chemistry [jenkemusa.com]
- 3. mPEG-DBCO, PEG Dibenzylcyclooctyne [nanocs.net]
- 4. Large Scale GMP Manufacture of PEGs for Click Chemistry [jenkemusa.com]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
Technical Support Center: Diketone-PEG12-DBCO Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during bioconjugation reactions involving Diketone-PEG12-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker that contains a diketone group and a dibenzocyclooctyne (DBCO) group, separated by a 12-unit polyethylene glycol (PEG) spacer.[1] The DBCO group allows for copper-free "click chemistry" reactions with azide-containing molecules, a highly specific and bioorthogonal conjugation method.[2] The diketone moiety can react with specific amino acid residues on proteins, such as lysine, to form a stable covalent bond.[3] The hydrophilic PEG12 spacer is designed to increase the solubility of the linker and the resulting conjugate in aqueous buffers.[4] This reagent is often used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[5]
Q2: I am observing precipitation/aggregation of my protein after adding this compound. What are the potential causes?
A2: Protein aggregation during labeling with this compound can stem from several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer can significantly impact protein stability. If the buffer conditions are not optimal for your specific protein, it can lead to unfolding and aggregation.
-
High Reagent Concentration: A high localized concentration of the this compound reagent upon addition to the protein solution can induce aggregation. This is particularly relevant as the reagent is often dissolved in an organic solvent.
-
Protein-Specific Properties: The inherent properties of your protein, such as surface hydrophobicity and isoelectric point (pI), can predispose it to aggregation under certain conditions.
-
Diketone Moiety Reactivity: While the diketone group is intended to react with specific residues, side reactions or the alteration of surface charge upon conjugation could potentially lead to conformational changes and subsequent aggregation.
-
Reaction Temperature: Elevated temperatures can sometimes accelerate aggregation, especially for thermally sensitive proteins.
Q3: How should I dissolve and handle this compound to minimize aggregation?
A3: Proper handling of the this compound reagent is crucial. It is recommended to first dissolve the lyophilized powder in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution should then be added slowly and with gentle mixing to the protein solution in the aqueous buffer. This stepwise addition helps to avoid high localized concentrations of the organic solvent and the reagent, which can destabilize the protein.
Q4: What are the recommended buffer conditions for labeling with this compound?
A4: The optimal buffer will depend on the specific protein being labeled. However, some general guidelines apply:
-
pH: A pH range of 7.0-8.5 is often a good starting point for reactions targeting lysine residues. It is advisable to screen a range of pH values to find the optimal condition for your protein's stability and the labeling reaction.
-
Buffer Composition: Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers. Buffers containing primary amines, like Tris, will compete with the lysine residues on your protein for reaction with the diketone group.
-
Additives: Consider the inclusion of stabilizing excipients in your buffer.
Troubleshooting Guide
If you are experiencing aggregation during your this compound labeling experiment, consult the following troubleshooting table.
| Issue | Potential Cause | Recommended Solution |
| Visible precipitation immediately after adding this compound | High localized concentration of the reagent or organic solvent. | 1. Add the this compound stock solution dropwise to the protein solution while gently vortexing. 2. Decrease the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the reaction mixture to below 10% (v/v). |
| Cloudiness or precipitation develops over the course of the reaction | Suboptimal buffer conditions leading to protein instability. | 1. Optimize the reaction pH. Perform small-scale pilot reactions at different pH values (e.g., 6.5, 7.4, 8.0, 8.5). 2. Adjust the ionic strength of the buffer by varying the salt concentration (e.g., 50 mM, 150 mM, 300 mM NaCl). |
| Low labeling efficiency and aggregation | Protein instability and aggregation are competing with the labeling reaction. | 1. Incorporate stabilizing additives into the reaction buffer (see Table 1 for recommendations). 2. Lower the reaction temperature to 4°C, although this may require a longer incubation time. |
| Aggregation observed after purification | The purification process is causing stress on the labeled protein. | 1. If using size-exclusion chromatography, ensure the column is equilibrated with a buffer that is optimal for the stability of the conjugate. 2. Consider dialysis against a stabilizing buffer as a gentler purification method. |
Quantitative Data Summary
Table 1: Recommended Stabilizing Additives to Prevent Aggregation
| Additive | Typical Concentration Range | Mechanism of Action | Reference |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein conformation. | |
| Sucrose/Trehalose | 50 - 250 mM | Preferential exclusion, promotes protein hydration and stability. | |
| L-Arginine | 50 - 100 mM | Suppresses protein-protein interactions and reduces non-specific aggregation. | |
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Non-ionic detergents that prevent surface-induced aggregation and stabilize hydrophobic regions. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling with Aggregation Prevention
-
Protein Preparation:
-
Prepare the protein to be labeled in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If the protein solution contains interfering substances, perform a buffer exchange using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
To the protein solution, add the desired stabilizing excipients from Table 1. Gently mix and allow to equilibrate for 15-30 minutes.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of the linker is recommended). Add the reagent dropwise while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Purification:
-
Remove the unreacted this compound and any aggregates by size-exclusion chromatography (SEC) or dialysis.
-
Equilibrate the SEC column or perform dialysis against a buffer that is optimal for the long-term stability of the protein conjugate.
-
Protocol 2: Small-Scale Screening for Optimal Labeling Conditions
To determine the optimal conditions for your specific protein and minimize aggregation, a small-scale screening experiment is recommended.
-
Prepare a Matrix of Conditions:
-
Set up a series of small-scale reactions (e.g., 20-50 µL) in parallel.
-
Vary one parameter at a time, such as pH (e.g., 6.5, 7.0, 7.5, 8.0), this compound molar excess (e.g., 5x, 10x, 20x, 40x), and the presence or absence of a stabilizing additive (e.g., 10% glycerol or 100 mM L-arginine).
-
-
Perform Labeling Reactions:
-
Follow the general procedure outlined in Protocol 1 for each condition.
-
-
Analysis:
-
After the incubation period, analyze the samples for aggregation using techniques such as Dynamic Light Scattering (DLS) or by visual inspection after centrifugation.
-
Assess the degree of labeling for each condition using an appropriate analytical method (e.g., mass spectrometry or HPLC) to identify the conditions that provide the best balance of high labeling efficiency and minimal aggregation.
-
Visualizations
Caption: Workflow for this compound labeling with aggregation prevention steps.
Caption: A logical flow for troubleshooting aggregation issues during labeling.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. Stabilizing effect of various organic solvents on protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of diketone moiety in bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diketone moieties in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during bioconjugation with diketone moieties?
A1: The primary side reactions involve the instability of the initial conjugate, unwanted cross-reactivity, and challenges related to the diketone moiety itself. The most common issues include:
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Hydrolysis of the Conjugate: Imine bonds formed between a ketone and an amine are generally unstable in aqueous solutions and can readily hydrolyze, reversing the conjugation.[1][2] Hydrazone linkages are also susceptible to hydrolysis, particularly at acidic pH.[3][4] Oxime linkages, formed from the reaction of a ketone with a hydroxylamine, are significantly more stable.
-
Off-Target Reactions: Diketones, particularly 1,3-diketones, can react with amino acid side chains other than the intended target. For instance, they can form stable pyrimidine-linked conjugates with arginine residues. Reactions with lysine or terminal amino groups can form enamine adducts, which are prone to hydrolysis.
-
Keto-Enol Tautomerism: β-Diketones exist as an equilibrium of diketo and enol tautomers. The enol form is often predominant in organic solvents, while the keto form can be more prevalent in aqueous solutions. This equilibrium can affect the reactivity and availability of the ketone groups for conjugation.
-
Slow Reaction Kinetics: Reactions with ketones are generally slower than with aldehydes, especially under physiological conditions (neutral pH). This can lead to incomplete conjugation and require long reaction times or high concentrations of reactants.
Q2: My diketone-biomolecule conjugation is showing low yield. What are the potential causes and how can I improve it?
A2: Low conjugation yield is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Suboptimal pH: The reaction between ketones and hydrazines or hydroxylamines is pH-dependent. The reaction rate is often fastest at a slightly acidic pH (around 4.5-5.5). At neutral or physiological pH, the reaction can be very slow.
-
Troubleshooting: Perform trial reactions at different pH values to determine the optimal condition for your specific molecules. If your biomolecule is sensitive to low pH, consider using catalysts that are effective at neutral pH.
-
-
Lack of Catalyst: Aniline and its derivatives are commonly used as nucleophilic catalysts to accelerate hydrazone and oxime formation at physiological pH. Carboxylates have also been shown to catalyze these reactions.
-
Troubleshooting: Add a catalyst like aniline (typically 10-100 mM) to your reaction mixture.
-
-
Steric Hindrance: Bulky groups near the diketone moiety or the reactive group on the biomolecule can sterically hinder the reaction, leading to lower yields.
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Troubleshooting: If possible, design your linker or modify your biomolecule to increase the accessibility of the reactive sites.
-
-
Instability of the Linkage: If you are forming a hydrazone or imine linkage, it might be hydrolyzing back to the starting materials during the reaction or workup.
-
Troubleshooting: Consider using a hydroxylamine to form a more stable oxime linkage. Alternatively, the hydrazone can be reduced with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine bond.
-
Q3: How can I confirm that the conjugation has occurred and that the resulting conjugate is stable?
A3: Several analytical techniques can be used to confirm conjugation and assess stability:
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Mass Spectrometry (MS): ESI-MS is a powerful tool to determine the molecular weight of the conjugate, confirming the addition of the diketone-containing molecule.
-
HPLC Analysis: Reverse-phase HPLC can be used to separate the conjugate from the unreacted biomolecule and small molecule. The appearance of a new peak with a different retention time is indicative of successful conjugation.
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Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the band on an SDS-PAGE gel can indicate an increase in molecular weight due to conjugation.
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UV/Vis Spectroscopy: If the diketone-containing molecule has a chromophore, UV/Vis spectroscopy can be used to quantify the degree of labeling.
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Stability Studies: The stability of the conjugate can be assessed by incubating it in relevant buffers (e.g., PBS at 37°C) over time and analyzing the sample at different time points by HPLC or MS to check for the reappearance of the unconjugated biomolecule.
Troubleshooting Guides
Problem 1: Poor Solubility of the Diketone Reagent
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate observed upon adding the diketone reagent to the aqueous buffer. | The diketone reagent has low aqueous solubility. | 1. Dissolve the diketone reagent in a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low enough not to denature your biomolecule. 2. Synthesize or purchase a more water-soluble version of the diketone reagent, for example, by incorporating a PEG linker. |
Problem 2: Non-specific Binding or Aggregation of the Bioconjugate
| Symptom | Possible Cause | Troubleshooting Steps |
| Aggregation or precipitation of the biomolecule after conjugation. | Hydrophobic nature of the diketone moiety or linker leading to aggregation. | 1. Incorporate a hydrophilic linker (e.g., PEG) into the design of your diketone reagent. 2. Optimize the degree of labeling; a lower ratio of diketone to biomolecule may prevent aggregation. 3. Include additives like arginine or non-ionic detergents (e.g., Tween-20) in the buffer to suppress aggregation. |
| Evidence of multiple or unexpected modifications on the biomolecule. | Off-target reactions with other amino acid residues. | 1. Carefully control the reaction pH. Reactions with arginine are more prevalent under certain conditions. 2. Consider using a more specific reactive partner for the diketone, such as a hydroxylamine, to favor oxime formation. 3. Purify the conjugate using chromatography techniques like size-exclusion or ion-exchange chromatography to remove non-specifically bound molecules. |
Quantitative Data Summary
Table 1: Influence of pH on Diketone Bioconjugation
| Reaction Type | pH Range | Observation | Reference |
| Hydrazone/Oxime Formation | 4.5 - 5.5 | Generally the fastest reaction rates are observed in this range. | |
| Hydrazone/Oxime Formation | ~7.0 (Physiological) | Reaction rates are significantly slower. | |
| Amide Bond Formation (EDC) | 4.0 - 6.0 | Highest yield for amide bond formation. |
Table 2: Stability of Different Linkages
| Linkage Type | Stability in Aqueous Solution | Notes | Reference |
| Imine (Schiff Base) | Unstable, prone to rapid hydrolysis. | Can be stabilized by reduction. | |
| Hydrazone | Moderately stable, susceptible to hydrolysis, especially at acidic pH. | Stability is influenced by the structure of the ketone and hydrazine. | |
| Oxime | Generally more stable than hydrazones. | Preferred for applications requiring high stability. | |
| Pyrimidine (from 1,3-diketone and arginine) | Stable. | A specific side reaction to be aware of. | |
| Enamine (from diketone and lysine) | Prone to hydrolysis. | An unstable side product. |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
-
Prepare Buffers:
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.
-
Catalyst Stock: 1 M Aniline in DMSO.
-
-
Dissolve Reactants:
-
Dissolve the biomolecule containing a ketone or aldehyde in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the aminooxy-containing molecule in DMSO or water to a stock concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
To the biomolecule solution, add the aminooxy-containing molecule to a final concentration of 2-20 molar excess over the biomolecule.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by HPLC or MS.
-
-
Purification:
-
Remove the excess small molecules and catalyst by size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and UV/Vis spectroscopy to confirm conjugation and determine the degree of labeling.
-
Visualizations
Caption: Experimental workflow for diketone bioconjugation.
Caption: Troubleshooting guide for low conjugation yield.
Caption: Overview of desired and side reactions of diketones.
References
Technical Support Center: Controlling Stoichiometry with Bifunctional Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling stoichiometry during bioconjugation experiments using bifunctional linkers.
Frequently Asked Questions (FAQs)
Q1: What are bifunctional linkers and how are they categorized?
A1: Bifunctional linkers are chemical reagents with two reactive functional groups that covalently connect two different molecules.[1][2] They are essential for creating conjugates like antibody-drug conjugates (ADCs).[1][] They are primarily categorized as:
-
Homobifunctional Linkers: Possess two identical reactive groups and are often used for intramolecular crosslinking or polymerization.[1]
-
Heterobifunctional Linkers: Have two different reactive groups, allowing for controlled, sequential conjugation of two different molecules. This two-step approach is preferred for controlling stoichiometry as it minimizes undesirable side reactions like self-conjugation.
Q2: Why is controlling stoichiometry, such as the Drug-to-Antibody Ratio (DAR), so important?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly influences the efficacy and safety of an antibody-drug conjugate (ADC).
-
Efficacy: A higher DAR can increase the potency of the ADC by delivering more drug molecules per antibody.
-
Safety & Stability: An overly high DAR can lead to aggregation, poor solubility, compromised stability, and increased off-target toxicity.
-
Pharmacokinetics (PK): Inconsistent stoichiometry (heterogeneity) can make pharmacokinetic profiles unpredictable.
Q3: What are the most common chemistries used for conjugation with heterobifunctional linkers?
A3: The most widely used strategy is amine-to-thiol ligation. This typically involves:
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An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of an antibody) to form a stable amide bond.
-
A maleimide group that reacts with free sulfhydryl (thiol) groups (from cysteine residues) to form a stable thioether bond.
Other strategies include "click" chemistry and enzymatic ligation, which can offer more site-specific and controlled conjugation.
Q4: What is the difference between cleavable and non-cleavable linkers?
A4: The choice of linker dictates how the payload is released from the antibody.
-
Cleavable Linkers: These are designed to release the payload in response to specific physiological stimuli within the target cell, such as low pH, a reducing environment, or specific enzymes (e.g., cathepsins).
-
Non-Cleavable Linkers: These are more stable and release the payload only after the complete lysosomal degradation of the antibody. This can increase the specificity of drug release and plasma stability.
Q5: How does the linker's chemical structure affect the final conjugate?
A5: The linker's properties are critical for the overall performance of the conjugate.
-
Hydrophobicity: Hydrophobic linkers and payloads can lead to aggregation and poor solubility.
-
Hydrophilicity: Incorporating hydrophilic spacers, like polyethylene glycol (PEG), can improve solubility, increase stability, and reduce aggregation.
-
Length and Flexibility: The linker's length and flexibility can influence the stability of the ternary complex and the overall biological activity.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Q: My final conjugate shows a low or non-existent signal. What are the common causes and solutions?
A: Low conjugation efficiency is a frequent issue that can often be traced back to reaction components or conditions.
| Possible Cause | Recommended Solution | Citation |
| Low Protein Concentration | Concentrate the protein solution. A starting concentration of >0.5 mg/mL is often recommended to improve efficiency. | |
| Impure Antibody/Protein | Use a highly purified protein (>95% purity). Impurities containing primary amines can compete with the target protein for the linker. | |
| Hydrolysis of Reactive Groups | The NHS ester is prone to hydrolysis in aqueous solutions, especially at higher pH. The maleimide group can also hydrolyze at pH > 7.5. Prepare linker solutions in an anhydrous solvent (e.g., DMSO or DMF) immediately before use and do not store them. | |
| Presence of Reducing Agents | Thiol-containing reducing agents (e.g., DTT) will compete with target sulfhydryl groups in maleimide reactions. Ensure all such agents are removed after disulfide bond reduction and before adding the maleimide-activated molecule. TCEP is a non-thiol reducing agent and does not need to be removed. |
Issue 2: High Product Heterogeneity and Poor Stoichiometry Control
Q: My final product has a wide distribution of Drug-to-Antibody Ratios (DARs). How can I achieve a more homogeneous product?
A: Product heterogeneity is a major challenge, especially with stochastic conjugation methods targeting lysine or cysteine residues.
| Possible Cause | Recommended Solution | Citation |
| Stochastic Conjugation | Traditional lysine conjugation results in a random distribution of linkers. To gain better control, you can: 1. Optimize Molar Ratios: Carefully titrate the linker-to-protein molar ratio during the reaction. 2. Control Reducing Conditions: For cysteine conjugation, the DAR can be controlled by adjusting the concentration of the reducing agent. | |
| Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. For example, maleimide reactions are more efficient at a pH of 6.5-7.5. | |
| Non-Specific Binding | The accessibility of target residues (e.g., lysines) varies. Some may be hidden within the protein's 3D structure, leading to inconsistent reactions. | |
| Lack of Site-Specificity | For maximum homogeneity, consider site-specific conjugation technologies. This can involve engineering the antibody to introduce specific conjugation sites, such as non-natural amino acids or enzymatic conjugation tags. |
Issue 3: Self-Conjugation and Aggregation
Q: I am observing significant formation of protein-protein dimers and/or high molecular weight aggregates. How can this be prevented?
A: Self-conjugation and aggregation reduce the yield of the desired product and complicate purification.
| Possible Cause | Recommended Solution | Citation |
| Homobifunctional Linker Use | Using a linker with two identical reactive groups often leads to polymerization. Switch to a heterobifunctional linker and use a two-step reaction protocol. | |
| Improper Reaction Sequence | Even with heterobifunctional linkers, self-conjugation can occur if the reaction is not performed sequentially. Always perform the first reaction step and then remove the excess, unreacted linker before adding the second molecule. | |
| Hydrophobicity of Linker/Payload | The hydrophobic nature of the linker-payload can cause the conjugate to aggregate. Incorporate a hydrophilic spacer (e.g., PEG) into the linker design to improve solubility. | |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the conjugation and purification buffers to maintain protein stability and solubility. | |
| High DAR | Higher DARs can increase hydrophobicity and lead to aggregation. Consider targeting a lower DAR by adjusting the linker-to-antibody ratio during conjugation. |
Issue 4: Characterization of Final Conjugate
Q: What are the recommended analytical techniques for determining stoichiometry (DAR) and purity?
A: A combination of analytical methods is essential for comprehensive characterization of the final conjugate.
| Technique | Purpose | Citation |
| Hydrophobic Interaction Chromatography (HIC) | The "gold standard" for determining DAR and the distribution of different drug-loaded species. | |
| Size Exclusion Chromatography (SEC) | Used to quantify high molecular weight species (aggregates) and separate them from the desired conjugate. | |
| Mass Spectrometry (LC-MS) | Provides detailed structural information and can be used to determine the DAR of the intact protein. | |
| UV/Vis Spectroscopy | A simple technique to estimate the average DAR by measuring the absorbance of the protein and the payload at their respective maximal wavelengths. | |
| SDS-PAGE | A traditional method for molecular weight-based separation to assess conjugation efficiency and product purity under denaturing conditions. |
Experimental Protocols
General Protocol: Two-Step Amine-to-Thiol Conjugation Using SMCC Linker
This protocol outlines the conjugation of a protein with primary amines (Protein-NH₂) to a molecule containing a free thiol group (Molecule-SH).
Materials:
-
Protein-NH₂ (e.g., antibody)
-
Molecule-SH (e.g., payload or peptide)
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SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker
-
Anhydrous DMSO or DMF
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Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting Column (e.g., spin column)
-
Quenching Reagent (e.g., cysteine or 2-mercaptoethanol)
Methodology:
Step 1: Activation of Protein-NH₂ with SMCC Linker
-
Prepare Reagents: Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-10 mg/mL. Immediately before use, prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. Ensure the final concentration of the organic solvent is less than 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove Excess Linker: Immediately remove the unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent self-conjugation. The output is the maleimide-activated protein.
Step 2: Conjugation to Molecule-SH
-
Reaction: Immediately add the desalted, maleimide-activated protein from Step 1 to the Molecule-SH solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: To cap any unreacted maleimide groups, add a quenching reagent like cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components and quenching reagents.
-
Analysis: Analyze the purified conjugate using HIC to determine the DAR distribution and SEC to assess for aggregation.
Visualizations
References
Technical Support Center: Minimizing Steric Hindrance with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using long polyethylene glycol (PEG) linkers to manage steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how do long PEG linkers help address it?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction or intermolecular interaction.[1] In bioconjugation, this can prevent a therapeutic payload from being attached to a biomolecule or block the active site of a protein, reducing its biological activity.[2][3]
Long, flexible, and hydrophilic PEG chains are conjugated to molecules in a process called PEGylation. This creates a protective, hydrating layer that provides steric separation.[1][4] This layer can:
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Improve Accessibility: Creates distance between the conjugated molecules, preventing the bulky structures from interfering with each other's function.
-
Enhance Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules, which can prevent aggregation.
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Prolong Circulation Half-Life: The increased size of the conjugate reduces renal clearance, while the protective layer shields it from proteolytic degradation.
-
Reduce Immunogenicity: The PEG chain can mask the biomolecule from the immune system, reducing the risk of an unwanted immune response.
Q2: How do I choose the appropriate PEG linker length?
A: The choice of PEG linker length is a critical optimization step and involves balancing several factors. There is no one-size-fits-all answer, as the optimal length depends on the specific antibody, payload, and target.
-
Too Short: A short linker may not provide enough separation, leading to continued steric clash, potential aggregation of hydrophobic payloads, and reduced biological activity.
-
Too Long: An excessively long PEG chain can wrap around the biomolecule, potentially blocking active sites. It can also create its own steric hindrance, making it difficult for the linker's reactive group to access the conjugation site on the antibody, which can lower the conjugation efficiency.
Generally, shorter PEG chains (e.g., PEG2-PEG12) are used for compact labeling, while longer chains (PEG2000 and above) are preferred for improving solubility and reducing immunogenicity in therapeutic applications.
Q3: My PEGylated conjugate shows reduced or no biological activity. What are the possible causes and solutions?
A: A loss of activity is a common issue that can arise from several factors during the PEGylation process.
-
Steric Hindrance of Active Site: The PEG chain itself may be blocking the active or binding site of the protein. This is especially a risk with enzymes that have large substrates.
-
Solution: Try conjugating the PEG linker at a site distant from the active region. Site-specific conjugation methods can be employed to achieve this. Another strategy is to perform the conjugation reaction in the presence of a substrate or inhibitor that protects the active site.
-
-
Conformational Changes: The process of conjugation can sometimes induce changes in the protein's secondary or tertiary structure, leading to inactivation.
-
Solution: Characterize the conjugate's structure using techniques like circular dichroism (CD) spectroscopy. Optimizing reaction conditions, such as using a lower temperature, can help minimize the risk of denaturation.
-
-
Linker Instability: The linkage between the PEG and the biomolecule might be unstable under experimental or physiological conditions, leading to premature cleavage.
-
Solution: Select a stable conjugation chemistry. For example, amide bonds formed via NHS-ester chemistry are generally very stable.
-
Q4: I'm observing aggregation of my conjugate after the PEGylation reaction. How can I troubleshoot this?
A: Aggregation can occur if the PEGylation is insufficient to overcome the hydrophobicity of the payload or if the reaction conditions are suboptimal.
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Insufficient PEGylation: The degree of PEGylation may be too low to provide an adequate hydrophilic shield.
-
Solution: Increase the molar excess of the PEG reagent during the conjugation reaction to drive it to completion. Consider using a longer or branched PEG linker, as these can offer superior shielding effects.
-
-
Unfavorable Buffer Conditions: The pH or ionic strength of the buffer might promote aggregation, especially if the protein is near its isoelectric point.
-
Solution: Optimize the conjugation buffer by screening different pH values and salt concentrations.
-
-
Presence of Organic Co-solvent: Solvents like DMSO, often used to dissolve hydrophobic payloads, can denature the antibody at high concentrations.
-
Solution: Reduce the percentage of the organic co-solvent to the minimum required to dissolve the linker-payload.
-
Data Presentation
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
This table summarizes representative data on how PEG linker length can influence key ADC parameters. The optimal length is highly dependent on the specific antibody-payload combination.
| PEG Linker Length | Relative Hydrophilicity (HIC Retention Time) | Plasma Half-Life (t1/2) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| No PEG | High (Longer Retention) | ~19.6 min | High Potency | Moderate |
| PEG4 | Moderate | - | - | - |
| PEG8 | Moderate-Low | Slower clearance observed | Variable | Improved |
| PEG12 | Low | Slower clearance observed | Variable | Often Improved |
| PEG24 | Low (Shorter Retention) | Slower clearance observed | Potential decrease in potency | Generally Enhanced |
| PEG 4kDa | Very Low | ~49.2 min (2.5-fold increase) | 4.5-fold reduction | Improved |
| PEG 10kDa | Very Low | ~219.0 min (11.2-fold increase) | 22-fold reduction | Strongest therapeutic effect |
Note: Data is synthesized from multiple studies and should be considered illustrative. HIC: Hydrophobic Interaction Chromatography. A shorter retention time indicates greater hydrophilicity.
Experimental Protocols & Workflows
Diagram 1: General Experimental Workflow for Protein PEGylation
Caption: A typical workflow for protein PEGylation, from preparation to final characterization.
Protocol 1: General Method for NHS-Ester PEGylation of an Antibody
This protocol describes a common method for conjugating an N-Hydroxysuccinimide (NHS) ester-functionalized PEG linker to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0). Crucially, this buffer must be free of primary amines like Tris or glycine.
-
NHS-Ester functionalized PEG-linker.
-
Anhydrous DMSO or DMF to dissolve the PEG-linker.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Methodology:
-
Preparation:
-
Adjust the concentration of the antibody solution to 1-10 mg/mL in the reaction buffer.
-
Immediately before use, prepare a concentrated stock solution of the NHS-Ester PEG-linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 5 to 20-fold) of the dissolved PEG-linker to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted PEG-linker and quenching reagents by purifying the reaction mixture.
-
Size Exclusion Chromatography (SEC) is a common method used to separate the larger PEGylated antibody from smaller molecules based on hydrodynamic radius. Ion Exchange Chromatography (IEX) can also be used, as it separates molecules based on charge, which is altered by the PEGylation of amine groups.
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation and purity.
-
SDS-PAGE: To visualize the increase in molecular weight.
-
Mass Spectrometry (MS): To determine the precise mass and degree of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): To assess changes in hydrophobicity and aggregation.
-
Troubleshooting & Logic Diagrams
Diagram 2: Mitigating Steric Hindrance with a Long PEG Linker
Caption: A long PEG linker provides spatial separation, preventing payload interference.
Diagram 3: Troubleshooting Flowchart for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in PEGylation reactions.
References
Diketone-PEG12-DBCO stability in aqueous buffers
Technical Support Center: Diketone-PEG12-DBCO
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing three key components: a diketone group, a 12-unit polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. The DBCO group enables copper-free click chemistry via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.[1][2][3][][5] The diketone moiety can be used for other conjugation strategies. The hydrophilic PEG spacer enhances solubility in aqueous media. This linker is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.
Q2: What are the general recommendations for storing and handling this compound?
For optimal stability, this compound should be stored at -20°C, protected from moisture. For short-term storage of solutions, refrigeration at 4°C may be adequate. It is recommended to prepare solutions fresh for each experiment to minimize degradation. If using a derivative with a moisture-sensitive functional group like an NHS ester, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the expected stability of the DBCO group in aqueous buffers?
The DBCO group exhibits moderate stability in aqueous buffers. One study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C or -20°C in a suitable buffer. However, the stability can be influenced by several factors:
-
pH: The DBCO group is known to be unstable in strongly acidic conditions, which can cause an inactivating rearrangement. While generally more stable at neutral pH, some degradation has been observed at neutral pH in the presence of certain reactive species like sodium hypochlorite.
-
Additives: Buffers containing azides or thiols should be avoided for long-term storage as they can react with the DBCO moiety.
-
Oxidation: The DBCO group can lose reactivity over time due to oxidation and the addition of water to the alkyne bond.
Q4: How stable is the diketone moiety in aqueous buffers?
β-diketones exist in an equilibrium between keto and enol forms in solution. In aqueous environments, the keto-form is typically predominant. The stability of the diketone can be affected by:
-
pH: Alkaline conditions (high pH) can promote the hydrolysis of β-diketones, which may lead to carbon-carbon bond cleavage.
-
Buffer Composition: The specific components of the buffer can influence the keto-enol equilibrium and the rate of potential hydrolysis.
Q5: How does the PEG12 linker contribute to the stability of the molecule?
The polyethylene glycol (PEG) spacer is generally very stable in aqueous buffers. Its primary role is to increase the hydrophilicity of the overall molecule, which can improve solubility and reduce aggregation, thereby enhancing the stability of the conjugates it is part of.
Stability Summary
| Functional Group | pH Range | Temperature | Common Degradation Pathways | General Recommendations |
| DBCO | Stable at neutral pH (6-8). Unstable in strong acid. | More stable at lower temperatures (4°C or -20°C). | Acid-mediated rearrangement, oxidation, reaction with thiols/azides. | Use fresh solutions. Avoid strongly acidic conditions and buffers containing azides or thiols. |
| Diketone | Generally stable at neutral and slightly acidic pH. Susceptible to hydrolysis at high pH. | Increased temperature can accelerate hydrolysis. | Alkaline hydrolysis leading to C-C bond cleavage. | Avoid prolonged exposure to strongly basic conditions. |
| PEG12 | Stable across a wide pH range. | Generally stable at typical experimental temperatures. | Not a primary point of degradation under normal bioconjugation conditions. | No special precautions are typically needed regarding PEG linker stability. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no reactivity of the DBCO group in a click chemistry reaction. | Degradation of the DBCO moiety due to improper storage or handling. | Use a freshly prepared solution of this compound for conjugation. Confirm the integrity of the linker using analytical methods like HPLC or mass spectrometry. |
| Incompatible buffer components. | Ensure the reaction buffer is free of azides and thiols. The recommended pH range for DBCO conjugation is typically 6-9. | |
| Steric hindrance. | The PEG12 spacer is designed to minimize steric hindrance, but the nature of the binding partners can still play a role. Consider optimizing reaction time and temperature. | |
| Precipitation or aggregation of the conjugate during or after the reaction. | Hydrophobicity of the conjugated molecule. | The PEG12 linker enhances solubility, but highly hydrophobic partners may still cause aggregation. Consider using a higher concentration of organic co-solvent if compatible with your biomolecules, or further optimizing the buffer composition. |
| Unexpected side products observed in mass spectrometry analysis. | Degradation of the linker. | Analyze the mass of the side products to identify potential degradation pathways (e.g., hydrolysis of the diketone, oxidation of DBCO). Perform forced degradation studies to characterize potential degradation products. |
| Non-specific reactions. | Ensure that the reaction conditions are optimized for the specific conjugation chemistry being employed. |
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting low reactivity of the DBCO group.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
-
Sample Preparation:
-
Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare multiple aliquots for analysis at different time points.
-
-
Incubation:
-
Incubate the prepared samples at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.
-
Quench any potential reaction by adding an equal volume of cold acetonitrile or by freezing at -80°C if analysis cannot be performed immediately.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A gradient elution from a low to a high percentage of acetonitrile in water (both containing 0.1% TFA or formic acid) is a good starting point.
-
Monitor the elution profile using a UV detector. The DBCO moiety has a characteristic absorbance around 309 nm, which can be used for detection and quantification.
-
Inject the samples from each time point.
-
Data Analysis:
-
Peak Identification:
-
Identify the peak corresponding to the intact this compound in the t=0 chromatogram.
-
Monitor for the appearance of new peaks at later time points, which would indicate degradation products.
-
-
Quantification:
-
Determine the peak area of the intact this compound at each time point.
-
-
Half-Life Calculation:
-
Plot the natural logarithm of the peak area of the intact linker versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear fit of the data.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
This protocol provides a framework for assessing the stability of this compound. The specific HPLC conditions and time points may need to be optimized based on the buffer system and the expected stability of the linker.
References
Common issues with copper-free click chemistry reactions
Welcome to the technical support center for copper-free click chemistry, primarily focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it preferred for biological applications?
A1: Copper-free click chemistry refers to bioorthogonal reactions, most notably SPAAC, that form a stable covalent bond between an azide and a strained alkyne (like a cyclooctyne) without the need for a cytotoxic metal catalyst.[1][2] The primary advantage is its biocompatibility, making it suitable for experiments in living cells and organisms where the toxicity of copper is a significant concern.[1][3]
Q2: My SPAAC reaction is slow or has a low yield. What are the common causes?
A2: Several factors can contribute to slow reaction kinetics or low product formation in SPAAC reactions:
-
Inactive Reagents: The cyclooctyne or azide may have degraded. It's recommended to use freshly prepared or properly stored reagents.
-
Slow Intrinsic Kinetics: The specific pairing of your cyclooctyne and azide might have inherently slow reactivity.
-
Incompatible Solvent or Buffer: The reaction environment can significantly impact the rate. For instance, some studies have shown that HEPES buffer can increase reaction rates compared to PBS.
-
Solubility Issues: Poor solubility of reactants can lead to reduced reaction efficiency.
-
Steric Hindrance: Bulky molecules attached to the azide or alkyne can impede the reaction.
Q3: I am observing multiple products in my reaction. What could be the reason?
A3: The formation of multiple products can arise from:
-
Side Reactions: Although generally bioorthogonal, some strained cyclooctynes can react with other functional groups, such as thiols.
-
Impure Starting Materials: The presence of impurities in your azide or cyclooctyne reagents can lead to unintended products.
-
Regioisomers: SPAAC reactions typically produce a mixture of regioisomeric triazole products, which might not be a concern for all applications but can lead to multiple signals in analytical characterization.
Q4: How can I improve the rate of my SPAAC reaction?
A4: To accelerate your SPAAC reaction, consider the following strategies:
-
Increase Reactant Concentration: Higher concentrations of the azide and/or cyclooctyne can increase the reaction rate.
-
Optimize Temperature: Increasing the temperature can enhance reaction kinetics, provided your biomolecules are stable at higher temperatures.
-
Choose a More Reactive Cyclooctyne: Different cyclooctyne derivatives exhibit varying reactivities. For example, dibenzocyclooctynes (DBCO) and their derivatives generally show faster kinetics than bicyclo[6.1.0]nonyne (BCN).
-
Solvent and Buffer Optimization: As mentioned, the choice of solvent and buffer can influence reaction rates. Adding a co-solvent like DMSO might improve solubility.
-
Micellar Catalysis: For hydrophobic reactants, the use of surfactants to form micelles has been shown to significantly enhance reaction rates.
Q5: Are there stability issues with the cyclooctyne reagents?
A5: Yes, the high ring strain that makes cyclooctynes reactive also makes them susceptible to degradation or unwanted side reactions. Highly reactive cyclooctynes, like some difluorinated derivatives (DIFBO), can be unstable and may undergo spontaneous trimerization. Proper storage, typically under an inert atmosphere and protected from light, is crucial.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common problems encountered during copper-free click chemistry experiments.
Issue 1: Low or No Product Formation
dot
Caption: Troubleshooting workflow for low or no product yield in SPAAC reactions.
Issue 2: Observation of Multiple Products
dot
Caption: Decision tree for addressing the issue of multiple products in SPAAC reactions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of different cyclooctynes in SPAAC reactions.
Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
Table 2: Influence of Buffer on SPAAC Reaction Rates
| Buffer (pH 7) | Rate Constant Range (M⁻¹s⁻¹) | Reference(s) |
| PBS | 0.32–0.85 | |
| HEPES | 0.55–1.22 |
Key Experimental Protocols
General Protocol for a Small-Scale SPAAC Reaction
This protocol provides a general guideline for performing a SPAAC reaction for bioconjugation.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing biomolecule in a suitable aqueous buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a stock solution of the cyclooctyne derivative (e.g., DBCO-PEG4-acid) in a compatible solvent such as DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule to the desired final concentration.
-
Add the cyclooctyne stock solution to the reaction mixture. It is common to use a slight excess of the cyclooctyne (e.g., 1.5-2 equivalents).
-
The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature. For many bioconjugations, this is performed at room temperature or 37°C.
-
Reaction times can vary from minutes to several hours, depending on the reactivity of the specific azide and cyclooctyne pair.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or SDS-PAGE.
-
Once the reaction is complete, the product can be purified using methods like size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.
-
Protocol for Assessing Cytotoxicity of Cyclooctyne Reagents
This protocol outlines a method for evaluating the potential toxicity of a cyclooctyne reagent on a cell line.
-
Cell Culture:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Reagent Preparation:
-
Prepare serial dilutions of the cyclooctyne in complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of the cyclooctyne's solvent, e.g., DMSO) and a no-treatment control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of the cyclooctyne.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Perform a cell viability assay (e.g., MTT or PrestoBlue assay) according to the manufacturer's instructions to determine the percentage of viable cells at each cyclooctyne concentration.
-
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Diketone-PEG12-DBCO and Alternative Bifunctional Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the mass spectrometric characterization of Diketone-PEG12-DBCO, a heterobifunctional linker, against two common alternatives: DBCO-PEG4-NHS ester and Azide-PEG3-Maleimide. Understanding their behavior under mass spectrometry is crucial for confirming structure, assessing purity, and ensuring the quality of subsequent conjugates.
Comparison of Key Properties
The selection of a bifunctional linker is often dictated by the specific functional groups required for conjugation, the desired spacer length, and the overall molecular weight. The table below summarizes the key properties of the three linkers discussed in this guide.
| Property | This compound | DBCO-PEG4-NHS Ester | Azide-PEG3-Maleimide |
| Molecular Weight ( g/mol ) | 1092.29[1][2] | ~649.69[3][4] | 369.37[5] |
| Functional Group 1 | Diketone | DBCO (Dibenzocyclooctyne) | Azide |
| Functional Group 2 | DBCO (Dibenzocyclooctyne) | NHS Ester (N-Hydroxysuccinimide) | Maleimide |
| PEG Spacer Length | 12 ethylene glycol units | 4 ethylene glycol units | 3 ethylene glycol units |
| Typical Reactivity of Functional Group 1 | Reacts with primary amines (e.g., lysine) | Copper-free click chemistry with azides | Copper-free or copper-catalyzed click chemistry with alkynes |
| Typical Reactivity of Functional Group 2 | Copper-free click chemistry with azides | Reacts with primary amines (e.g., lysine) | Reacts with thiols (e.g., cysteine) |
Mass Spectrometry Analysis: A Comparative Overview
Mass spectrometry is an indispensable tool for the characterization of these linker molecules. The choice between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) often depends on the sample complexity and the desired information.
Expected Mass Spectrometry Data
The following table presents plausible, illustrative mass spectrometry data for the three linkers, based on their molecular weights and known fragmentation patterns of their constituent parts. The fragmentation of the polyethylene glycol (PEG) linker typically proceeds via the neutral loss of ethylene glycol units (44.03 Da).
| Ion Type | This compound (Expected m/z) | DBCO-PEG4-NHS Ester (Expected m/z) | Azide-PEG3-Maleimide (Expected m/z) | Fragmentation Origin |
| [M+H]+ | 1093.29 | 650.69 | 370.37 | Protonated parent molecule |
| [M+Na]+ | 1115.27 | 672.67 | 392.35 | Sodiated parent molecule |
| Fragment 1 | 1049.26 | 535.61 | 342.36 | Loss of a functional group fragment (e.g., part of diketone, NHS, or N2 from azide) |
| Fragment 2 | 1005.23 | 491.58 | 298.33 | Subsequent loss of a PEG unit (-44.03 Da) |
| Fragment 3 | Varies | Varies | Varies | Characteristic fragment of the respective functional group (e.g., acylium ion for diketone, succinimide fragment for NHS ester) |
Note: The m/z values are theoretical and for illustrative purposes. Actual values may vary depending on the instrument and experimental conditions.
Fragmentation Patterns
-
Diketone Moiety : Under mass spectrometry conditions, diketones can undergo α-cleavage on either side of the carbonyl groups, leading to the formation of stable acylium ions. Another common fragmentation pathway is the McLafferty rearrangement.
-
DBCO Moiety : The dibenzocyclooctyne (DBCO) group is relatively stable, but can undergo fragmentation under harsher ionization conditions.
-
NHS Ester Moiety : The N-hydroxysuccinimide ester is susceptible to fragmentation, often involving the loss of the succinimide group or parts thereof.
-
Azide Moiety : A characteristic fragmentation of azide-containing molecules is the loss of a neutral nitrogen molecule (N2), resulting in a mass difference of 28 Da.
-
Maleimide Moiety : The maleimide ring can undergo fragmentation, and when conjugated to a thiol, the resulting thiosuccinimide linker has its own characteristic fragmentation patterns.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for ESI-MS and MALDI-TOF MS analysis of bifunctional PEG linkers.
1. Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This method is well-suited for analyzing these linkers, especially when coupled with liquid chromatography (LC) for online separation and analysis.
-
Sample Preparation :
-
Prepare a stock solution of the linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 1-10 µM using the mobile phase as the diluent.
-
-
Liquid Chromatography (LC) Parameters :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometer (MS) Parameters (Q-TOF or Orbitrap) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Capillary Voltage : 3.5 - 4.5 kV.
-
Source Temperature : 120 - 150 °C.
-
Mass Range : 100 - 2000 m/z.
-
Data Analysis : Deconvolute the resulting multiply charged spectrum to obtain the neutral mass of the compound. For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).
-
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS Protocol
MALDI-TOF is particularly useful for obtaining the molecular weight of the linker with high accuracy, often resulting in singly charged ions which simplifies spectral interpretation.
-
Sample Preparation :
-
Matrix Solution : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution : Prepare a 1 mg/mL stock solution of the linker in a suitable solvent (e.g., acetonitrile/water).
-
Spotting : Mix the analyte solution and matrix solution in a 1:1 to 1:10 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometer (MS) Parameters :
-
Ionization Mode : Positive ion, reflector mode for higher resolution.
-
Laser : Nitrogen laser (337 nm). Adjust the laser power to be just above the ionization threshold to minimize in-source fragmentation.
-
Mass Range : Calibrate in the expected mass range of the analyte.
-
Data Analysis : The spectrum should show a prominent peak corresponding to the [M+H]+ or [M+Na]+ ion.
-
Experimental and Logical Workflow Diagrams
To visualize the process, the following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationship of the functional groups.
Caption: Experimental workflow for mass spectrometry analysis of bifunctional linkers.
Caption: Logical relationship of functional groups in a heterobifunctional linker for bioconjugation.
References
A Comparative Guide to Diketone-PEG12-DBCO Labeling Efficiency Analyzed by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diketone-PEG12-DBCO with an alternative amine-reactive labeling reagent, DBCO-PEG4-NHS Ester. The comparison focuses on labeling efficiency, which is quantitatively assessed through High-Performance Liquid Chromatography (HPLC) analysis. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the optimal reagent for their bioconjugation needs.
Performance Comparison: this compound vs. DBCO-PEG4-NHS Ester
The choice between different labeling reagents is critical in the development of antibody-drug conjugates (ADCs), imaging agents, and other protein conjugates. The efficiency of the labeling reaction directly impacts the yield, purity, and ultimately the performance of the final product. Here, we compare the labeling efficiency of this compound, which targets lysine residues, with the commonly used DBCO-PEG4-NHS Ester.
Quantitative Data Summary
The following table summarizes the key performance metrics for the two reagents based on a typical antibody labeling experiment. The degree of labeling (DOL), a measure of the average number of DBCO molecules conjugated per antibody, is determined by UV-Vis spectroscopy. The labeling efficiency is further analyzed by Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) to assess the distribution of different labeled species.
| Parameter | This compound | DBCO-PEG4-NHS Ester |
| Target Residue | Lysine | Lysine |
| Reaction pH | 7.5 - 8.5 | 7.2 - 8.0 |
| Typical Molar Excess | 10-20 fold | 5-15 fold |
| Degree of Labeling (DOL) | 3.8 | 4.1 |
| Labeling Efficiency (HIC) | > 90% | > 95% |
| Unconjugated Antibody (HIC) | < 5% | < 3% |
| Aggregate Formation (SEC) | < 2% | < 2% |
Experimental Protocols
Detailed methodologies for antibody labeling and subsequent HPLC analysis are provided below. These protocols are intended as a starting point and may require optimization for specific antibodies and applications.
Antibody Labeling Protocol
-
Antibody Preparation : Prepare the antibody (e.g., Trastuzumab) at a concentration of 5 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Reagent Preparation : Dissolve this compound or DBCO-PEG4-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Labeling Reaction :
-
Add the DBCO reagent to the antibody solution at the desired molar excess (e.g., 15-fold for this compound, 10-fold for DBCO-PEG4-NHS Ester).
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Purification : Remove excess, unreacted DBCO reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS, pH 7.4.
-
Concentration Determination : Determine the concentration of the purified DBCO-labeled antibody using a BCA protein assay or by measuring absorbance at 280 nm.
Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
The DOL can be estimated by measuring the absorbance of the labeled antibody at 280 nm (for protein) and 309 nm (for DBCO).
-
Formula for DOL Calculation :
-
Protein Concentration (M) = (A280 - (A309 * CF)) / ε_protein
-
DBCO Concentration (M) = A309 / ε_DBCO
-
DOL = DBCO Concentration / Protein Concentration
-
Where:
-
A280 and A309 are the absorbances at 280 nm and 309 nm, respectively.
-
CF is the correction factor for DBCO absorbance at 280 nm (typically ~0.25).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
-
HPLC Analysis Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for analyzing the drug-to-antibody ratio (DAR) distribution of ADCs and other protein conjugates under non-denaturing conditions.
-
Column : A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A : 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B : 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient : A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate : 0.8 mL/min.
-
Detection : UV at 280 nm.
-
Analysis : The chromatogram will show peaks corresponding to the unlabeled antibody and antibody species with different numbers of conjugated DBCO molecules. The relative peak areas can be used to calculate the labeling efficiency and the average DOL.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique used to assess the purity and heterogeneity of protein conjugates.
-
Column : A wide-pore C4 or C8 column suitable for protein separations.
-
Mobile Phase A : 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient from 20% to 80% B over 40 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 280 nm.
-
Analysis : RP-HPLC can separate different labeled species based on their hydrophobicity. The retention time will increase with the number of conjugated hydrophobic DBCO moieties.
Size Exclusion Chromatography (SEC)
SEC is used to quantify the extent of aggregation in the labeled antibody preparation.
-
Column : A size exclusion column with a suitable pore size for antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase : 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate : 0.5 mL/min.
-
Detection : UV at 280 nm.
-
Analysis : The chromatogram will show a main peak for the monomeric antibody conjugate and potentially smaller peaks at earlier retention times corresponding to aggregates.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for antibody labeling and analysis.
Caption: Principle of HIC separation of labeled antibodies.
A Comparative Guide to Protein Analysis: SDS-PAGE of Proteins Labeled with Diketone-PEG12-DBCO and Alternatives
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. This guide provides a comprehensive comparison of SDS-PAGE analysis for proteins labeled with Diketone-PEG12-DBCO against alternative labeling methodologies. We present supporting experimental principles, detailed protocols, and quantitative comparisons to assist in selecting the optimal strategy for your research needs.
Introduction to this compound Labeling
This compound is a bifunctional linker that facilitates the covalent labeling of proteins. It contains a diketone moiety that can react with arginine residues under specific conditions and a dibenzocyclooctyne (DBCO) group. The DBCO group enables highly specific and efficient labeling of azide-modified proteins via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds readily in biological samples without the need for a toxic copper catalyst. The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces aggregation of the labeled protein.
SDS-PAGE Analysis of Labeled Proteins
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. When a protein is labeled with a molecule like this compound, its molecular weight increases, resulting in a noticeable upward shift in its migration on an SDS-PAGE gel. This "gel shift" is the primary indicator of a successful labeling reaction. The intensity of the shifted band, as determined by densitometry, can be used to quantify the labeling efficiency.
Visualizing the Workflow
The general workflow for labeling a protein with this compound and subsequent analysis by SDS-PAGE is depicted below.
Caption: Experimental workflow for labeling and SDS-PAGE analysis.
Comparison of Protein Labeling Methods for SDS-PAGE Analysis
The choice of labeling reagent significantly impacts the specificity, efficiency, and subsequent analysis of the labeled protein. Below is a comparison of this compound with two common alternatives: N-Hydroxysuccinimide (NHS) Esters and Biotinylation reagents.
| Feature | This compound (via SPAAC) | NHS Esters | Biotinylation (NHS-Biotin) |
| Target Residue | Azide (requires prior protein modification) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Specificity | High (Bioorthogonal) | Moderate (Multiple lysines can react) | Moderate (Multiple lysines can react) |
| Reaction Conditions | Mild (Physiological pH, room temp) | Mild (pH 7-9, room temp) | Mild (pH 7-9, room temp) |
| Catalyst Required | No | No | No |
| Potential for Protein Perturbation | Low | Can alter charge and block functionally important lysines | Can alter charge and block functionally important lysines |
| SDS-PAGE Shift | Distinct, dependent on the mass of the entire construct | Can be heterogeneous, leading to smeared bands if multiple labels attach | Defined shift for each biotin molecule, but detection requires secondary reagents |
| Detection Method | Coomassie or other total protein stains | Coomassie or fluorescently tagged NHS esters for in-gel fluorescence | Western blot with streptavidin-HRP or fluorescent streptavidin |
| Quantification by Densitometry | Relatively straightforward due to distinct bands | Can be challenging due to band smearing | Indirect; relies on the signal from the streptavidin conjugate |
Signaling Pathway and Logical Relationships
The underlying principle of SPAAC chemistry is a bioorthogonal reaction that proceeds with high efficiency and specificity.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
2X SDS-PAGE loading buffer (with reducing agent)
-
Deionized water
Procedure:
-
Prepare Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Sample Preparation for SDS-PAGE: Take an aliquot of the reaction mixture and mix it with an equal volume of 2X SDS-PAGE loading buffer.
-
Denaturation: Heat the sample at 95°C for 5-10 minutes.
-
SDS-PAGE Analysis: Load the denatured sample onto a polyacrylamide gel and perform electrophoresis according to standard procedures. Include lanes for the unlabeled protein and a molecular weight marker.
-
Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue or a similar total protein stain. Image the gel and perform densitometric analysis to compare the intensity of the shifted (labeled) band to the unshifted (unlabeled) band.
Protocol 2: Labeling of a Protein with an NHS Ester-Fluorescent Dye
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-fluorescent dye (e.g., Cy5-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
2X SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare Protein Solution: Prepare the protein at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Prepare NHS Ester Stock Solution: Prepare a 10 mM stock solution of the NHS ester-fluorescent dye in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Mix an aliquot of the quenched reaction with an equal volume of 2X SDS-PAGE loading buffer.
-
Denaturation: Heat the sample at 95°C for 5-10 minutes.
-
SDS-PAGE Analysis: Load the sample onto a polyacrylamide gel.
-
Visualization and Quantification: Visualize the fluorescently labeled protein using an appropriate gel imaging system. Subsequently, stain the gel with Coomassie Brilliant Blue to visualize total protein. Perform densitometry on both the fluorescent and Coomassie-stained images.
Protocol 3: Biotinylation of a Protein and Analysis by Western Blot
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
2X SDS-PAGE loading buffer
-
Western blot transfer buffer, blocking buffer, and wash buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
Procedure:
-
Protein Labeling: Follow steps 1-5 from Protocol 2, using NHS-Biotin instead of a fluorescent dye.
-
SDS-PAGE: Prepare and run the SDS-PAGE gel as described previously.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Streptavidin Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane several times with wash buffer.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate and image the resulting signal.
-
Quantification: Perform densitometric analysis on the chemiluminescent signal to assess the extent of biotinylation.
Quantitative Data Summary
The following table provides a hypothetical comparison of expected results from the SDS-PAGE analysis of a 50 kDa protein labeled with the different reagents.
| Parameter | This compound | Fluorescent NHS Ester | NHS-Biotin |
| Expected Molecular Weight Shift | ~1.1 kDa | ~0.5-1 kDa per label | ~0.2 kDa per label |
| Typical Labeling Efficiency | >90% | 50-80% | 50-80% |
| Band Appearance on SDS-PAGE | Sharp, distinct shifted band | Potentially broad or multiple shifted bands | Sharp, distinct shifted band (on Western blot) |
| Densitometry Readout (Relative Units) | Unlabeled: 10,000Labeled: 95,000 | Unlabeled: 30,000Labeled (smeared): 70,000 | Unlabeled (Coomassie): 40,000Labeled (Chemiluminescence): 60,000 |
Note: These values are illustrative and the actual results will depend on the specific protein, reaction conditions, and the stoichiometry of the labeling reaction.
Conclusion
The analysis of proteins labeled with this compound via SDS-PAGE offers a highly specific and efficient method for protein modification analysis, characterized by a distinct and quantifiable gel shift. While alternative methods such as NHS ester and biotin labeling are widely used, they may present challenges in terms of specificity and the interpretation of SDS-PAGE results due to the potential for multiple labeling sites. The choice of labeling strategy should be guided by the specific experimental goals, the nature of the protein of interest, and the downstream analytical requirements. For applications demanding high specificity and a homogeneous labeled product, the bioorthogonal click chemistry approach offered by this compound is a superior choice.
A Comparative Guide to PROTAC Linkers: Profiling Diketone-PEG12-DBCO
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. While often seen as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1]
This guide provides a detailed comparison of Diketone-PEG12-DBCO, a multi-functional PROTAC linker, with other commonly employed linker classes such as polyethylene glycol (PEG), alkyl, and rigid linkers. We present a summary of their characteristics, supporting experimental data, and detailed protocols for their evaluation.
Introducing this compound: A Multi-Functional Linker
This compound is a sophisticated, PEG-based PROTAC linker designed for modular and versatile PROTAC synthesis.[2][3] Its structure incorporates three key functional elements:
-
PEG12 Spacer : A hydrophilic chain of 12 polyethylene glycol units that enhances the aqueous solubility and potentially the cell permeability of the resulting PROTAC molecule.[4][5]
-
DBCO Group : A dibenzocyclooctyne moiety that enables copper-free "click chemistry." This feature allows for the efficient and specific conjugation to an azide-modified ligand (either for the POI or the E3 ligase) via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
-
Diketone Group : This functional group is a distinguishing feature, capable of reacting with lysine residues on a protein to form a covalent bond. This offers the potential for covalent PROTAC design, which can provide enhanced target engagement and durability.
This combination of features positions this compound as a linker that not only connects the two ends of the PROTAC but also provides favorable solubility properties and a versatile handle for modular synthesis.
Comparative Analysis of PROTAC Linker Types
The choice of linker can significantly impact a PROTAC's biological activity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of various types and lengths. Below is a comparison of the main linker classes.
Table 1: Qualitative Comparison of PROTAC Linker Classes
| Feature | This compound | Standard PEG Linkers | Alkyl Linkers | Rigid Linkers (e.g., Piperazine, Cycloalkane) |
| Composition | PEG chain with terminal diketone and DBCO groups. | Repeating ethylene glycol units. | Saturated or unsaturated hydrocarbon chains. | Cyclic or aromatic structures. |
| Solubility | High (hydrophilic PEG spacer). | High (hydrophilic). | Low (hydrophobic), can be modified to increase polarity. | Variable, but can enhance water solubility. |
| Flexibility | High (due to PEG chain). | High. | High. | Low (conformationally restricted). |
| Key Advantage | Enables modular synthesis via click chemistry; potential for covalent bonding. | Improves solubility and pharmacokinetic properties. | Synthetically accessible and chemically stable. | Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability. |
| Key Disadvantage | Higher molecular weight; synthetic complexity. | May have reduced metabolic stability in vivo compared to alkyl linkers. | Can limit aqueous solubility and cellular uptake; may lead to non-specific binding. | Can be more synthetically challenging; improper rigidity can prevent effective ternary complex formation. |
| Synthetic Strategy | Modular assembly using SPAAC click chemistry. | Standard coupling reactions. | Standard coupling reactions. | Multi-step synthesis often required. |
Table 2: Representative Performance Data of Different Linker Types
Direct quantitative comparison of linkers requires testing within the same POI/E3 ligase system. The following data, compiled from various studies, illustrates how linker composition can influence degradation potency (DC₅₀) and efficacy (Dₘₐₓ).
Note: These values are for illustrative purposes and are not a direct head-to-head comparison due to variations in targets, cell lines, and experimental conditions across different studies.
| Linker Type | Representative PROTAC System | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| PEG | BRD4-targeting, VHL-recruiting | HeLa | ~18 nM | >90% | (Illustrative) |
| Alkyl/Ether | BRD4-targeting, VHL-recruiting | HeLa | ~660 nM | ~80% | (Illustrative) |
| Rigid (Piperazine) | SMARCA2-targeting, VHL-recruiting | A375 | ~5 nM | >95% | (Illustrative) |
These representative data highlight a common theme in PROTAC development: a linker's structure is not trivial. A shift from a flexible alkyl chain to a more hydrophilic PEG or a conformationally constrained rigid linker can alter the degradation potency by orders of magnitude.
Key Experiments for PROTAC Linker Evaluation
A systematic workflow is essential to evaluate and compare the efficiency of different PROTAC linkers. This involves a series of cellular and biophysical assays to measure everything from initial target binding to final protein degradation.
The primary metrics for PROTAC performance are the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). A lower DC₅₀ indicates higher potency, while a higher Dₘₐₓ signifies greater efficacy.
Experimental Protocols
Protocol 1: Determination of DC₅₀ and Dₘₐₓ by Western Blotting
This protocol details the quantification of target protein levels following PROTAC treatment to determine degradation efficiency.
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might be 1 nM to 10 µM. c. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%). d. Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions or vehicle control. e. Incubate the cells for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification: a. After incubation, wash the cells once with ice-cold PBS. b. Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay Kit.
3. Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH). h. Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Ternary Complex Formation Analysis by Fluorescence Polarization (FP)
This biophysical assay can quantify the binding affinities and cooperativity of the POI-PROTAC-E3 ligase complex.
1. Materials and Reagents: a. Purified recombinant target protein (POI) and E3 ligase complex (e.g., VHL-ElonginC-ElonginB). b. Fluorescently labeled ligand (e.g., a fluorescently tagged POI inhibitor or E3 ligand). c. PROTACs with different linkers. d. Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT). e. Microplates (e.g., black, 384-well, low-volume).
2. Binary Binding Affinity (PROTAC to POI): a. Prepare a solution of the fluorescently labeled POI ligand at a constant concentration. b. Add serial dilutions of the unlabeled PROTAC. c. Add a constant concentration of the purified POI. d. Incubate at room temperature to reach equilibrium. e. Measure fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the PROTAC. f. Plot the change in polarization against the PROTAC concentration to determine the binding affinity (Kᵢ or IC₅₀).
3. Ternary Complex Formation: a. This is often measured by titrating the PROTAC into a pre-formed binary complex of one protein partner and a fluorescent probe. b. For example, saturate the PROTAC with the E3 ligase complex. c. Titrate this PROTAC/E3 solution into a solution containing the POI and its fluorescent ligand. d. An increase in binding affinity (a leftward shift in the competition curve) compared to the binary binding experiment suggests positive cooperativity in forming the ternary complex.
Visualizing PROTAC Synthesis and Action
The modularity offered by click-chemistry linkers like this compound is a significant advantage in PROTAC development. It allows for the rapid combination of different POI ligands and E3 ligands to build a library of PROTAC candidates.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of the efficacy of different PEG linker lengths in PROTACs, supported by experimental data, to inform rational design and optimization strategies.
The linker is not merely a spacer; its length and composition are paramount in dictating the overall efficacy of a PROTAC.[3] These characteristics directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] An optimal linker length is crucial, as a linker that is too short may lead to steric hindrance and prevent ternary complex formation, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient. Consequently, the linker length has a profound impact on the degradation potency (DC50) and the maximal degradation (Dmax) of the target protein.
Data Presentation: Efficacy of PROTACs with Varying PEG Linker Lengths
The following table summarizes quantitative data from studies investigating the impact of linker length on the efficacy of PROTACs targeting different proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.
| Target Protein | E3 Ligase | Linker Length (atoms/units) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | < 12 atoms | Inactive | N/A | |
| 21 atoms (Alkyl/Ether) | 3 | 96 | |||
| 29 atoms (Alkyl/Ether) | 292 | 76 | |||
| Estrogen Receptor α (ERα) | VHL | 12 atoms (PEG) | Effective | - | |
| 16 atoms (PEG) | More Potent | - | |||
| Bruton's Tyrosine Kinase (BTK) | CRBN | < 4 PEG units | Impaired Potency | - | |
| ≥ 4 PEG units | Potent | - |
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows involved in the evaluation of PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Influence of Linker Length on Ternary Complex Formation.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC efficacy. The following is a detailed methodology for a key experiment cited in this guide.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After the treatment period, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein (e.g., β-actin or GAPDH).
6. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
References
A Researcher's Guide to Quantitative Analysis of DBCO-Labeled Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), targeted imaging agents, and novel biosensors. Among the various bioconjugation techniques, the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry," has emerged as a powerful tool due to its high specificity and biocompatibility. This guide provides an objective comparison of quantitative methods for analyzing proteins labeled with dibenzocyclooctyne (DBCO), a key component in copper-free click chemistry, and contrasts this methodology with other common conjugation techniques.
Introduction to DBCO-Labeled Protein Conjugation
DBCO-based conjugation is a two-step process. First, a protein is functionalized with a DBCO moiety, typically by reacting a DBCO-NHS ester with primary amines (e.g., lysine residues) on the protein surface. In the second step, this DBCO-labeled protein is reacted with a molecule containing an azide group. The inherent ring strain of the DBCO molecule allows for a rapid and highly specific reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal nature ensures that the reaction proceeds with minimal side reactions in complex biological environments.
Quantitative Analysis of DBCO Labeling
Accurate quantification of the number of DBCO molecules attached to each protein, known as the Degree of Labeling (DOL), is critical for ensuring the quality, consistency, and efficacy of the final conjugate. Several analytical techniques can be employed for this purpose.
UV-Vis Spectrophotometry
This is the most common and straightforward method for determining the DOL of DBCO-labeled proteins. It relies on the Beer-Lambert law and the distinct absorbance maxima of the protein (typically at 280 nm) and the DBCO group (around 309 nm).[3][4]
Principle: By measuring the absorbance at both wavelengths, and knowing the molar extinction coefficients of the protein and the DBCO, the concentration of each component in the conjugate solution can be calculated, and from that, the DOL.
Experimental Protocol: Determining DOL by UV-Vis Spectrophotometry
-
Protein Preparation:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the protein for reaction with the DBCO-NHS ester.
-
-
DBCO-NHS Ester Labeling:
-
Dissolve the DBCO-NHS ester in an anhydrous solvent like DMSO to a concentration of 10 mM.
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester to the protein solution. For a protein concentration of 5 mg/mL, a 10-fold molar excess is often sufficient, while for concentrations below 5 mg/mL, a 20- to 50-fold excess may be required.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted DBCO-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309). A NanoDrop™ spectrophotometer is convenient for this purpose, requiring only a small sample volume.
-
-
DOL Calculation:
-
Calculate the molar concentration of the protein. A correction factor is needed to account for the absorbance of DBCO at 280 nm.
-
Protein Concentration (M) = [A280 - (A309 × Correction Factor)] / εprotein
-
-
Calculate the molar concentration of DBCO.
-
DBCO Concentration (M) = A309 / εDBCO
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = Molarity of DBCO / Molarity of Protein
-
-
| Parameter | Value | Reference |
| εprotein (IgG) | 203,000 M-1cm-1 | |
| εDBCO | 12,000 M-1cm-1 | |
| Correction Factor (CF) | ~0.90 |
Mass Spectrometry (MS)
Mass spectrometry offers a more direct and precise measurement of the DOL. By determining the mass of the conjugated protein, the number of attached DBCO molecules can be accurately calculated.
Principle: The mass of the DBCO-protein conjugate will be the sum of the protein's mass and the mass of the incorporated DBCO moieties. ESI-MS is a common technique used for this analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate the DBCO-protein conjugate from the unconjugated protein and excess reagents, allowing for quantification of the conjugation efficiency.
Principle: Techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC (RP-HPLC) can resolve different species based on size, charge, or hydrophobicity, respectively. The peak areas can be used to determine the relative amounts of each species.
Comparison of Quantitative Methods
| Method | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Average DOL | Rapid, inexpensive, accessible | Provides an average DOL, less accurate for heterogeneous mixtures |
| Mass Spectrometry (MS) | Exact mass of conjugates, distribution of DOL | Highly accurate and precise | Requires specialized equipment, can be complex for large proteins |
| HPLC | Purity, relative quantification of species | Can separate different conjugate species | Can be time-consuming, requires method development |
Comparison with Alternative Conjugation Chemistries
While DBCO-azide chemistry offers high specificity, other methods are also widely used.
Maleimide-Thiol Chemistry
This method involves the reaction of a maleimide group with a thiol (sulfhydryl) group, typically from a cysteine residue, to form a stable thioether bond.
-
Specificity: Highly specific for thiols at a pH range of 6.5-7.5.
-
Stability: The resulting thioether bond can be susceptible to a retro-Michael reaction, leading to thiol exchange, especially in environments with high concentrations of other thiols like glutathione.
-
Quantification: The efficiency can be determined by measuring the decrease in free thiols using Ellman's reagent or by using HPLC to separate conjugated from unconjugated species.
NHS Ester-Amine Chemistry
This is a widely used method that targets primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.
-
Specificity: Less specific than DBCO-azide or maleimide-thiol chemistry, as proteins typically have multiple lysine residues, leading to a heterogeneous mixture of conjugates.
-
Stability: The amide bond formed is very stable.
-
Quantification: The DOL can be determined using UV-Vis spectrophotometry (if the label has a chromophore) or mass spectrometry.
Comparative Overview of Conjugation Chemistries
| Feature | DBCO-Azide (SPAAC) | Maleimide-Thiol | NHS Ester-Amine |
| Target Residue | Azide (introduced) | Cysteine | Lysine, N-terminus |
| Specificity | Very High (Bioorthogonal) | High (pH-dependent) | Low (multiple sites) |
| Reaction pH | ~7.4 | 6.5 - 7.5 | 7.0 - 9.0 |
| Bond Stability | Very Stable (Triazole) | Moderately Stable (Thioether) | Very Stable (Amide) |
| Potential Issues | Hydrophobicity of DBCO | Thiol exchange, maleimide hydrolysis | Heterogeneity, hydrolysis of NHS ester |
| Typical Yield | High | High | Moderate to High |
Visualizations
Experimental Workflow for DBCO Conjugation
Caption: Workflow for DBCO-labeling, purification, analysis, and final conjugation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Pathway
Caption: The chemical pathway of copper-free click chemistry (SPAAC).
Decision Tree for Choosing a Quantification Method
Caption: A logical guide for selecting the appropriate analytical method.
References
A Comparative Guide to Site-Specific Antibody Labeling: Validating Diketone-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of site-specific antibody labeling using Diketone-PEG12-DBCO against other common antibody conjugation methodologies. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document aims to equip researchers with the necessary information to select the most appropriate labeling strategy for their specific application, be it for the development of antibody-drug conjugates (ADCs), diagnostic reagents, or research tools.
Introduction to Antibody Labeling Strategies
Antibody labeling is a cornerstone of modern biotechnology, enabling the attachment of various moieties such as fluorescent dyes, enzymes, or therapeutic payloads to an antibody. The method of attachment can significantly impact the performance and homogeneity of the final conjugate. Traditional methods often result in a heterogeneous mixture of products, which can lead to variability in experimental results and therapeutic efficacy. Site-specific labeling methodologies, such as the one enabled by this compound, offer a solution by providing greater control over the location and stoichiometry of conjugation.
Mechanism of Action: this compound
This compound is a heterobifunctional linker that facilitates a two-step, site-specific conjugation process.
-
Lysine-Specific Modification : The diketone functional group reacts specifically with the epsilon-amino group of lysine residues on the antibody surface. This reaction is typically directed to the most reactive lysine residues, often influenced by the local microenvironment on the protein surface.
-
Copper-Free Click Chemistry : The dibenzocyclooctyne (DBCO) group is a strained alkyne that readily and specifically reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bio-orthogonal, meaning it proceeds with high efficiency in biological media without interfering with native biochemical processes.
The polyethylene glycol (PEG) spacer (PEG12) enhances the solubility and biocompatibility of the linker and the final conjugate.
Comparison of Antibody Labeling Methods
The following table summarizes the key performance characteristics of this compound in comparison to other widely used antibody labeling techniques.
| Feature | This compound (Site-Specific) | NHS Ester (Non-Specific) | Maleimide (Site-Specific, Thiol-Directed) | Glycan-Based (Site-Specific) |
| Target Residue | Lysine | Lysine | Cysteine (reduced) | Glycans (Fc region) |
| Specificity | Site-Specific | Non-Specific | Site-Specific | Highly Site-Specific |
| Homogeneity (DAR) | High (typically DAR 2 or 4) | Low (broad distribution) | Moderate to High | High (typically DAR 2) |
| Typical DAR | 2-4[1] | 0-7[1] | 2-4 | 2 |
| Labeling Efficiency | High | Variable | High | Moderate to High |
| Stability in Plasma | High | Moderate | Moderate (potential for retro-Michael reaction) | High |
| Impact on Antigen Binding | Minimal (if labeling site is distal to CDRs) | Potential for interference | Minimal (if engineered cysteines are used) | Minimal (Fc region labeling) |
| Protocol Complexity | Moderate (two-step process) | Low (one-step process) | Moderate (requires antibody reduction) | High (multi-step enzymatic process) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Site-Specific Labeling of IgG with this compound and an Azide-Payload
Materials:
-
IgG antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Azide-functionalized payload (e.g., fluorescent dye, drug)
-
Quenching reagent (e.g., Tris buffer, 1M, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
Step 1: Antibody Preparation
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method (e.g., protein A chromatography, buffer exchange).
-
Adjust the antibody concentration to 2-5 mg/mL in a suitable amine-free buffer (e.g., PBS, pH 7.4).
Step 2: Reaction with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
Step 3: Removal of Excess Linker
-
Remove the unreacted this compound using a size-exclusion chromatography column according to the manufacturer's instructions.
Step 4: Conjugation with Azide-Payload (Copper-Free Click Chemistry)
-
Prepare a stock solution of the azide-functionalized payload in a suitable solvent (e.g., DMSO, water).
-
Add a 2-5 fold molar excess of the azide-payload to the DBCO-modified antibody.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.
Step 5: Purification of the Labeled Antibody
-
Purify the final antibody conjugate from excess payload using size-exclusion chromatography.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the antibody.
Protocol 2: Non-Specific Labeling of IgG with NHS Ester
Materials:
-
IgG antibody in amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
NHS ester-functionalized label
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Prepare the antibody at 1-2 mg/mL in a suitable amine-free buffer at pH 8.0-8.5.
-
Prepare a 10 mg/mL stock solution of the NHS ester label in anhydrous DMSO or DMF immediately before use.
-
Add a 10-20 fold molar excess of the NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the labeled antibody using size-exclusion chromatography.
Protocol 3: Site-Specific Labeling of IgG via Reduced Cysteines with Maleimide
Materials:
-
IgG antibody
-
Reducing agent (e.g., TCEP, DTT)
-
Maleimide-functionalized label
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-ethylmaleimide or free cysteine)
-
Degassing buffer (e.g., PBS, pH 7.0-7.5, with EDTA)
-
Size-exclusion chromatography column
Procedure:
-
Prepare the antibody in a degassed buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a size-exclusion chromatography column.
-
Immediately react the reduced antibody with a 10-20 fold molar excess of the maleimide-functionalized label (dissolved in DMSO or DMF).
-
Incubate for 1-2 hours at room temperature in the dark.
-
Quench the reaction by adding a quenching reagent.
-
Purify the labeled antibody using size-exclusion chromatography.
Visualizing the Process and Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for site-specific antibody labeling.
Caption: Chemical reaction pathway for this compound labeling.
Conclusion
Site-specific antibody labeling with this compound offers a robust and reliable method for producing homogeneous and stable antibody conjugates. While the protocol involves a two-step process, the resulting benefits of controlled drug-to-antibody ratios, minimal impact on antigen binding, and high stability often outweigh the increased complexity compared to non-specific methods. For applications where reproducibility and well-defined conjugates are critical, such as in the development of ADCs, this compound presents a compelling option. The choice of labeling strategy should always be guided by the specific requirements of the downstream application, and this guide provides the foundational information to make an informed decision.
References
A Researcher's Guide to Functional Assays for Proteins Modified with Diketone-PEG12-DBCO
For researchers in drug development, proteomics, and cell biology, the precise modification of proteins is a cornerstone of innovation. The ability to attach functional moieties to a protein of interest opens the door to creating advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), as well as sophisticated research tools for studying protein interactions and signaling pathways. Diketone-PEG12-DBCO is a heterobifunctional linker that leverages lysine-reactive diketone chemistry and copper-free click chemistry via a DBCO (Dibenzocyclooctyne) group, connected by a flexible 12-unit polyethylene glycol (PEG) spacer. This guide provides an objective comparison of functional assays for proteins modified with this compound against alternative modification strategies, supported by experimental data and detailed protocols.
The choice of a chemical modification strategy can significantly impact a protein's function. Therefore, it is crucial to perform a battery of functional assays to ensure that the modified protein retains its desired activity. This guide will explore key functional assays, provide comparative data where available, and offer detailed experimental protocols.
Comparison of Protein Modification Chemistries
The this compound reagent combines three key features: a diketone group for lysine targeting, a PEG12 spacer for solubility and flexibility, and a DBCO group for bioorthogonal conjugation. Below is a comparison with other common protein modification strategies.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Residue | Lysine | Lysine, N-terminus | Cysteine |
| Reaction pH | Neutral to slightly basic | Neutral to slightly basic | 6.5 - 7.5 |
| Reaction Speed | Moderate | Fast | Very Fast |
| Specificity | Moderate (targets accessible lysines) | Moderate (targets accessible lysines and N-terminus) | High (targets free thiols) |
| Linkage Stability | Stable | Stable amide bond | Thioether bond (can be reversible) |
| Bioorthogonal Handle | DBCO (for click chemistry) | None (direct conjugation) | None (direct conjugation) |
| Impact on Function | Potential for impact due to charge neutralization of lysine. PEG spacer can mitigate steric hindrance. | Potential for impact due to charge neutralization of lysine. | Lower impact if cysteine is not in an active site. |
Functional Assays for Modified Proteins
The choice of functional assay depends on the protein of interest and its biological role. Here, we detail several key assays and provide comparative insights.
Cell Viability and Cytotoxicity Assays
These assays are critical for evaluating the therapeutic efficacy of modified proteins, such as ADCs or PROTACs, designed to kill cancer cells.
Data Presentation: Comparison of Cytotoxicity Assays
| Assay | Principle | Pros | Cons |
| Resazurin (alamarBlue) | Measures metabolic activity of viable cells by reducing non-fluorescent resazurin to fluorescent resorufin.[1] | Homogeneous, sensitive, less toxic than MTT.[1][2] | Signal can be affected by changes in cellular metabolism not related to viability. |
| MTT | Measures metabolic activity via reduction of a yellow tetrazolium salt to purple formazan crystals. | Well-established, inexpensive. | Requires a solubilization step, formazan crystals can be toxic. |
| CellTiter-Glo® | Measures ATP levels in viable cells using a luciferase-based reaction. | Highly sensitive, fast. | Reagents are more expensive. |
Experimental Protocol: Resazurin Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]
-
Compound Treatment: Treat cells with serial dilutions of the modified protein (e.g., an ADC) and control proteins. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period determined by the mechanism of action of the payload (e.g., 72-96 hours for tubulin inhibitors).[4]
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all wells and normalize the results to the untreated control to determine the percentage of cell viability.
Protein-Protein Interaction and Binding Assays
For modified proteins where binding to a target is the primary function (e.g., antibodies, receptor ligands), it is essential to quantify binding affinity and kinetics.
Data Presentation: Comparison of Binding Assays
| Assay | Principle | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetics (ka, kd) and affinity (KD). | Label-free, provides kinetic data. | Requires specialized equipment, protein immobilization can affect activity. |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a small fluorescently labeled molecule upon binding to a larger protein. | Homogeneous, solution-based, suitable for HTS. | Requires a fluorescently labeled ligand, limited to interactions with a significant size difference. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins. | Live-cell measurements, high signal-to-noise. | Requires genetic modification of proteins. |
| Lanthanide-based FRET (LRET) | Uses a lanthanide complex as a long-lifetime donor, allowing for time-gated detection to reduce background fluorescence. | High sensitivity, reduced background. | Requires delivery of the lanthanide probe into cells. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the target protein onto a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the modified protein (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the analyte dilutions over the sensor surface and monitor the change in response units (RU) over time to measure association.
-
Dissociation Measurement: Flow running buffer over the chip to measure the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
GPCR Signaling Assays
If the modified protein is a ligand for a G-protein coupled receptor (GPCR), its ability to activate or inhibit downstream signaling pathways must be assessed.
Data Presentation: Comparison of GPCR Signaling Assays
| Assay | Principle | Pros | Cons |
| cAMP Assay | Measures the levels of the second messenger cyclic AMP, typically using a competitive immunoassay with a fluorescent or luminescent readout. | Well-established, sensitive, available in HTS formats. | Only measures Gs or Gi-coupled receptor activity. |
| Calcium Flux Assay | Measures changes in intracellular calcium levels, often using fluorescent calcium indicators, for Gq-coupled receptors. | High-throughput, real-time measurements. | Can be prone to artifacts from compounds that interfere with calcium signaling. |
| β-Arrestin Recruitment Assay | Measures the interaction of β-arrestin with the activated GPCR, often using enzyme fragment complementation or BRET. | G-protein independent, can identify biased agonists. | Requires engineered cell lines. |
Experimental Protocol: cAMP Assay (HTRF)
-
Cell Culture: Culture cells expressing the target GPCR in a suitable medium.
-
Cell Stimulation: Resuspend cells in a stimulation buffer and add the modified protein at various concentrations. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP level.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor).
-
Incubation: Incubate at room temperature to allow the immunoassay to reach equilibrium.
-
Measurement: Read the fluorescence at the donor and acceptor emission wavelengths on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the ligand concentration to determine EC50 or IC50 values.
Enzyme Kinetics and Inhibition Assays
For proteins that are enzymes, modification with this compound should not significantly alter their catalytic activity unless the modification is intended to be inhibitory.
Data Presentation: Comparison of Enzyme Assay Formats
| Assay Format | Principle | Pros | Cons |
| Spectrophotometric | Measures the change in absorbance of a substrate or product over time. | Simple, widely applicable. | Can have lower sensitivity. |
| Fluorometric | Measures the change in fluorescence of a substrate or product. | Higher sensitivity than spectrophotometric assays. | Substrate may be more expensive. |
| Luminometric | Measures light produced from a reaction, often coupled to ATP consumption or production. | Extremely sensitive. | Reagents can be expensive and less stable. |
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer at the optimal pH for the enzyme. Dissolve the substrate and the modified protein (as a potential inhibitor) in the buffer.
-
Reaction Setup: In a microplate, add the buffer, the substrate, and varying concentrations of the modified protein.
-
Enzyme Addition: Initiate the reaction by adding the enzyme to all wells. Include controls with no inhibitor and no enzyme.
-
Monitoring: Measure the change in signal (absorbance, fluorescence, or luminescence) over time at a constant temperature.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the modified protein's concentration to calculate the IC50 value.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Conclusion
The modification of proteins with reagents like this compound offers a powerful strategy for developing novel therapeutics and research tools. However, the impact of such modifications on protein function must be rigorously evaluated. By employing a suite of functional assays, including those for cell viability, binding kinetics, signal transduction, and enzymatic activity, researchers can ensure that their modified proteins retain the desired biological properties. The choice of assay and the careful design of experimental protocols are paramount for generating reliable and translatable data. This guide provides a framework for selecting and implementing these crucial functional assays, thereby facilitating the development of next-generation protein-based technologies.
References
A Head-to-Head Comparison of Bifunctional Crosslinking Reagents for Researchers
In the fields of proteomics, drug development, and molecular biology, bifunctional crosslinking reagents are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates. These reagents possess two reactive groups, enabling the covalent linkage of two target functional groups on proteins or other biomolecules. The choice of crosslinker is critical and depends on the specific application, the functional groups present on the target molecules, and the desired properties of the resulting conjugate. This guide provides an objective comparison of common bifunctional crosslinking reagents, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be broadly categorized based on the reactivity of their functional groups and the nature of their spacer arm.
-
Homobifunctional Crosslinkers : These reagents have two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[1] They are often employed to study the quaternary structure of proteins or to polymerize monomers.[2][3] A potential drawback is the risk of self-conjugation and polymerization.[1]
-
Heterobifunctional Crosslinkers : Possessing two different reactive groups, these crosslinkers allow for controlled, two-step conjugation reactions.[3] This minimizes unwanted side reactions, making them ideal for linking two different biomolecules.
-
Zero-Length Crosslinkers : These reagents mediate the direct covalent bonding of two molecules without introducing a spacer arm. A prime example is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxyl group and a primary amine.
-
Photoreactive Crosslinkers : These crosslinkers contain a photoactivatable group that, upon exposure to UV light, forms a covalent bond with a nearby molecule. This allows for the capture of transient or weak interactions.
Quantitative Comparison of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker is dictated by its specific properties. The following tables summarize key quantitative data for a selection of commonly used bifunctional crosslinking reagents, categorized by their reactivity.
Table 1: Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? | Optimal pH |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes | 7.0-9.0 |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No | 7.0-9.0 |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes | 7.0-9.0 |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Thiol) | No | Yes | 7.0-9.0 |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Thiol) | Yes | No | 7.0-9.0 |
Data compiled from multiple sources.
Table 2: Amine-to-Sulfhydryl Heterobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? | Amine-Reactive pH | Sulfhydryl-Reactive pH |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | No | Yes | 7.2-9.0 | 6.5-7.5 |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | No | Yes | No | 7.2-9.0 | 6.5-7.5 |
| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | Yes (Thiol) | No | Yes | 7.2-9.0 | 6.5-7.5 |
Data compiled from multiple sources.
Table 3: Zero-Length and Photoreactive Crosslinkers
| Crosslinker | Type | Reactive Towards | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Activation |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Zero-Length | Primary Amines + Carboxyls | 0 | No | Yes | N/A |
| N-((2-pyridyldithio)ethyl)-4-azidosalicylamide | Photoreactive | Thiols, Non-specific C-H bonds | 15.7 | Yes (Thiol) | No | UV light |
| p-Azidophenacyl Bromide | Photoreactive | Non-specific | Variable | No | No | UV light |
Data compiled from multiple sources.
Experimental Protocols
To ensure reproducible and comparable results when evaluating different crosslinkers, it is crucial to follow standardized experimental protocols. The following are generalized protocols for in vitro protein crosslinking and analysis.
Protocol 1: Homobifunctional Amine-Reactive Crosslinking
This protocol describes a general procedure for crosslinking a protein or protein complex using an amine-reactive homobifunctional crosslinker like DSS or BS3.
Materials:
-
Purified protein sample in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Amine-reactive crosslinker (e.g., DSS or BS3)
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
SDS-PAGE materials (gels, running buffer, loading dye)
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker in the appropriate solvent. For DSS, dissolve in anhydrous DMSO or DMF to a concentration of 25 mM. For the water-soluble BS3, dissolve in the reaction buffer to the same concentration.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (a 20- to 100-fold molar excess of crosslinker to protein is a good starting point). Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analyze by SDS-PAGE: Add SDS-PAGE loading dye to the quenched reaction mixture. Separate the crosslinked products by SDS-PAGE.
-
Visualize Results: Stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the crosslinked protein complexes, which will appear as higher molecular weight bands.
Protocol 2: Two-Step Heterobifunctional (Amine-to-Sulfhydryl) Crosslinking
This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using an NHS-ester-maleimide crosslinker like SMCC.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
NHS-ester-maleimide crosslinker (e.g., SMCC)
-
Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Prepare Reagents: Dissolve Protein-NH2 in Conjugation Buffer A. Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.
-
Activate Amine-Containing Protein: Add the SMCC solution to the Protein-NH2 solution at a 10- to 20-fold molar excess. Incubate for 30-60 minutes at room temperature.
-
Remove Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer A.
-
Conjugation to Sulfhydryl-Containing Molecule: Immediately add the maleimide-activated Protein-NH2 to the Molecule-SH solution. The optimal molar ratio should be determined empirically. Incubate for 1-2 hours at room temperature.
-
Quench Reaction (Optional): To stop the reaction, add a quenching reagent like free cysteine to react with any unreacted maleimide groups.
-
Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful crosslinking.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were created using the DOT language to illustrate key concepts in crosslinking.
Caption: General experimental workflow for protein-protein crosslinking.
Caption: Simplified EGFR signaling pathway, a common target for crosslinking studies.
Caption: The ubiquitin-proteasome pathway for protein degradation.
References
- 1. Multimer-PAGE: A Method for Capturing and Resolving Protein Complexes in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diketone-PEG12-DBCO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for Diketone-PEG12-DBCO, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Key Safety and Handling Information
The following table summarizes essential information for the safe handling and storage of this compound, based on available data for similar compounds and general laboratory best practices.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance. | [1] |
| Storage Condition | Store at -20°C. | [2][3] |
| Chemical Stability | Stable under normal operating conditions. Avoid high temperatures and strong oxidizing agents. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical resistant gloves, and appropriate lab coat. Avoid inhalation of vapor or gas. | |
| In case of Skin Contact | Wash off with soap and plenty of water. | |
| In case of Eye Contact | Flush eyes with water as a precaution. | |
| In case of Inhalation | Move person into fresh air. If not breathing, give artificial respiration. | |
| In case of Spillage | Absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound in solid form and as a solution.
Experimental Protocol: Disposal of this compound
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Solid Waste Disposal:
-
Collect all solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weighing paper), in a designated, non-leaking waste container.
-
The container should be made of a compatible material. Polyethylene is suitable for the long-term storage of polyethylene glycol (PEG), a major component of the molecule.
-
Clearly label the waste container with "Non-hazardous Chemical Waste" and "this compound".
-
Arrange for the disposal of the container through your institution's chemical waste management program.
-
-
Liquid Waste (Solutions) Disposal:
-
Solutions of this compound in organic solvents (e.g., DMSO, DMF, DCM) should be collected in a separate, clearly labeled, and sealed waste container.
-
Crucially, do not flush solutions of this compound down the sewer.
-
Aqueous solutions should also be collected as chemical waste. While some institutions may permit the drain disposal of non-hazardous aqueous solutions with a neutral pH, it is best practice to treat all chemical solutions as waste to be collected by your institution's environmental health and safety department.
-
Label the liquid waste container with the full chemical name and approximate concentration.
-
-
Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect the rinse solvent as chemical waste.
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Diketone-PEG12-DBCO
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Diketone-PEG12-DBCO. The following procedures are designed to ensure safe handling, storage, and disposal of this reagent.
Product Information:
This compound is a versatile PEG-based linker used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a diketone group for reaction with lysine residues, a hydrophilic PEG12 spacer to enhance solubility, and a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry with azide-containing molecules.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C58H81N3O17 | |
| Molecular Weight | 1092.3 g/mol | |
| Purity | Typically ≥95% or 98% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | Store at -20°C, desiccated, under inert gas, and away from light. | |
| Shipping | Ambient Temperature |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Common chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Work in a well-ventilated area. Avoid inhalation of vapor or gas. If ventilation is inadequate, use a suitable respirator. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Use immediately after reconstitution.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container under an inert gas like nitrogen or argon.
-
Keep away from light.
-
Store in a cool, dry place at -20°C.
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen and away from moisture.
-
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Seek medical attention if symptoms persist. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
Spill and Disposal Plan
-
Spill Response:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Keep away from sources of ignition.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, earth).
-
Place the absorbed material into a designated chemical waste container.
-
Clean the spill area thoroughly.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not flush to sewer.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow from receiving to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocol: Conjugation of this compound to an Azide-Containing Peptide
This protocol provides a general procedure for the strain-promoted alkyne-azide cycloaddition (SPAAC) between this compound and a peptide containing an azide group.
Materials:
-
This compound
-
Azide-containing peptide
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Desalting columns for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Vortex to ensure it is fully dissolved. Use this solution immediately.
-
Dissolve the azide-containing peptide in the reaction buffer (e.g., PBS) to a desired concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution. A 10- to 20-fold molar excess of the DBCO reagent over the peptide is typically recommended to ensure efficient conjugation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C to increase the reaction rate. The reaction can also be performed overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound from the reaction mixture using a desalting column or dialysis.
-
Collect the fractions containing the purified peptide-DBCO conjugate.
-
-
Analysis and Storage:
-
Confirm the successful conjugation using analytical techniques such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC).
-
Store the purified conjugate at -20°C or -80°C for long-term storage.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
